2,3-Bis(chloromethyl)-1,4-naphthoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(chloromethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYQVIJEJDNZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185472 | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31581-11-0 | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(chloromethyl)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
An In-depth Technical Guide to the Chemical Properties of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of this compound (CMNQ), a significant compound in the field of medicinal chemistry. We will delve into its role as a bioreductive alkylating agent, exploring its synthesis, reactivity, and the mechanistic underpinnings of its biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's potential as a therapeutic agent and as a versatile synthetic intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
Naphthoquinones are a class of organic compounds that are structurally derived from naphthalene. This scaffold is prevalent in a variety of natural products known for a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The reactivity of the quinone moiety, particularly its ability to undergo redox cycling and participate in Michael additions, is central to its biological effects.[3]
Within this class, this compound (CMNQ) has emerged as a compound of particular interest. It is classified as a bioreductive alkylating agent, a type of molecule that can be selectively activated under hypoxic conditions, which are often found in solid tumors.[4][5] This targeted activation mechanism makes CMNQ and its derivatives promising candidates for the development of novel anticancer therapies.[6][7] The presence of two chloromethyl groups provides reactive sites for alkylation of biological macromolecules, such as DNA, RNA, and proteins, following the reduction of the naphthoquinone ring.[4][6]
This guide will provide a detailed exploration of the chemical properties of CMNQ, beginning with its fundamental physicochemical characteristics and moving into its synthesis, reactivity, and the application of this knowledge in the context of drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of CMNQ are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₂ | [8] |
| Molecular Weight | 255.09 g/mol | N/A |
| Appearance | Yellow solid/powder | [9] |
| Melting Point | 179-180 °C | [9] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [10][11] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of CMNQ is expected to be relatively simple. The two equivalent chloromethyl groups (-CH₂Cl) would likely appear as a single sharp singlet. The protons on the aromatic ring would appear as multiplets in the aromatic region of the spectrum (typically 7.5-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the quinone ring (typically in the range of 180-185 ppm), the carbons of the aromatic ring, and the carbon of the chloromethyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the quinone moiety (around 1660-1700 cm⁻¹).[14][15] We would also expect to see bands corresponding to C-Cl stretching and C-H stretching of the aromatic and methylene groups.
-
Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of CMNQ, along with characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine and chloromethyl groups.[15]
Synthesis of this compound
The synthesis of 2,3-disubstituted-1,4-naphthoquinone derivatives often starts from 2,3-dichloro-1,4-naphthoquinone, a versatile and highly reactive precursor.[1][2] This starting material readily undergoes nucleophilic substitution reactions at the C-2 and C-3 positions.[1][16]
A plausible synthetic route to CMNQ would involve the reaction of a suitable precursor, such as 2,3-dimethyl-1,4-naphthoquinone, with a chlorinating agent. Alternatively, a more common approach for preparing similar bioreductive alkylating agents involves the modification of the 2,3-disubstituted naphthoquinone core.[17]
General Experimental Protocol for Nucleophilic Substitution on 2,3-Dichloro-1,4-naphthoquinone
The following is a generalized protocol for the synthesis of 2,3-disubstituted-1,4-naphthoquinone derivatives, which can be adapted for various nucleophiles.[11][18]
Materials:
-
2,3-Dichloro-1,4-naphthoquinone
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Solvent (e.g., ethanol, chloroform, methanol)
-
Base (e.g., triethylamine, sodium carbonate)
Procedure:
-
Dissolve 2,3-dichloro-1,4-naphthoquinone in an appropriate solvent.
-
Add the nucleophile to the solution. The stoichiometry will determine whether mono- or di-substitution occurs.
-
If necessary, add a base to facilitate the reaction by neutralizing the HCl formed.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
-
Purify the crude product by recrystallization or column chromatography.
The choice of solvent and base is critical and depends on the nature of the nucleophile. For instance, reactions with amines are often carried out in solvents like ethanol or chloroform in the presence of a non-nucleophilic base like triethylamine.[11]
Chemical Reactivity and Mechanism of Action
The chemical reactivity of CMNQ is dominated by two key features: the electrophilic nature of the quinone ring and the presence of the two reactive chloromethyl groups.
Bioreductive Activation and Alkylation
The cornerstone of CMNQ's biological activity is its function as a bioreductive alkylating agent.[4][6] This process can be visualized as a two-step mechanism:
Caption: Bioreductive activation of CMNQ to a reactive quinone methide.
-
Reduction: The quinone moiety of CMNQ is first reduced to a hydroquinone.[4] This reduction is often carried out by cellular reductases, and the lower oxygen tension (hypoxia) in tumor environments can favor this process.[4]
-
Formation of Quinone Methide: The resulting hydroquinone is unstable and spontaneously eliminates hydrogen chloride (HCl) to form a highly reactive quinone methide intermediate.[4][6]
-
Alkylation: This quinone methide is a potent electrophile that readily reacts with nucleophilic sites on cellular macromolecules like DNA, RNA, and proteins, leading to covalent modification (alkylation).[6] This alkylation disrupts the normal function of these macromolecules, ultimately leading to cell death.[4][6]
This mechanism of action is analogous to that of other bioreductive anticancer agents like mitomycin C.[4] The ability of CMNQ to cross-link macromolecules, due to the presence of two reactive centers, further enhances its cytotoxic potential.[17]
Nucleophilic Substitution Reactions
The chloromethyl groups of CMNQ are susceptible to nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide array of derivatives with potentially modulated biological activities and physicochemical properties. The parent compound, 2,3-dichloro-1,4-naphthoquinone, is well-known for its reactivity towards various nucleophiles, including amines, thiols, and alkoxides.[1][2][19] These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion.[11][16]
The synthesis of various 2,3-disubstituted-1,4-naphthoquinones has been extensively explored, leading to compounds with diverse biological profiles, including antifungal, antibacterial, and anticancer activities.[2][20][21]
Applications in Drug Development
The unique chemical properties of CMNQ make it a valuable scaffold for the development of new therapeutic agents, particularly in oncology.
Anticancer Activity
The primary application of CMNQ and its derivatives is in the field of cancer therapy.[5][7] Its mechanism as a bioreductive alkylating agent provides a basis for selective toxicity towards hypoxic tumor cells.[4][6] Research has shown that CMNQ can inhibit the growth of various cancer cell lines.[5][6] The cytotoxicity of naphthoquinone derivatives is a well-documented phenomenon, with many compounds exhibiting potent anticancer effects.[9][22][23]
The ability to synthesize a diverse library of CMNQ derivatives through nucleophilic substitution on the chloromethyl groups or by modifying the naphthoquinone core allows for the fine-tuning of its pharmacological properties.[7][17] This includes improving its therapeutic index, modulating its solubility and bioavailability, and altering its targeting specificity.
Synthetic Intermediate for Heterocyclic Compounds
The reactivity of CMNQ also makes it a valuable starting material for the synthesis of more complex heterocyclic systems. For example, it can be used to construct pyranonaphthoquinones, a class of natural products with significant biological activities.[24] The reaction of the chloromethyl groups with dinucleophiles can lead to the formation of various fused heterocyclic rings, expanding the chemical diversity of compounds accessible from this scaffold.
Conclusion
This compound is a fascinating and important molecule with a rich chemistry and significant potential in drug development. Its role as a bioreductive alkylating agent provides a compelling rationale for its exploration as an anticancer agent. Furthermore, its versatility as a synthetic intermediate opens up avenues for the creation of novel and structurally diverse compounds with a wide range of biological activities. A deep understanding of its chemical properties, as outlined in this guide, is essential for any researcher or scientist looking to harness the potential of this powerful chemical entity.
References
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Sartorelli, A. C., & Kennedy, K. A. (1979). Mode of action of the bioreductive alkylating agent, this compound. Cancer Research, 39(11), 4767-4772. [Link]
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Lin, A. J., Pardini, R. S., Cosby, L. A., Lillis, B. J., Shansky, C. W., & Sartorelli, A. C. (1973). Mode of Action of the Bioreductive Alkylating Agent, this compound. Journal of Medicinal Chemistry, 16(11), 1268-1271. [Link]
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Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]
-
Lin, A. J., Cosby, L. A., & Sartorelli, A. C. (1976). Potential bioreductive alkylating agents. 2. Antitumor effect and biochemical studies of naphthoquinone derivatives. Journal of Medicinal Chemistry, 19(11), 1336-1338. [Link]
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Pérez-Cruz, C., et al. (2020). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 25(15), 3536. [Link]
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da Silva, G. G., et al. (2020). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur. Journal of the Brazilian Chemical Society, 31(8), 1699-1709. [Link]
-
Lin, A. J., & Sartorelli, A. C. (1976). Potential Bioreductive Alkylating Agents. 7. Antitumor Effects of Phenyl-Substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones. Journal of Medicinal Chemistry, 19(11), 1336-1338. [Link]
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da Silva, G. G., et al. (2020). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 31(8), 1699-1709. [Link]
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Ranjbar, S., et al. (2018). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands in Medicinal Chemistry, 18(2), 147-156. [Link]
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da Silva, G. G., et al. (2020). Synthesis of substituted naphthoquinone derivatives from 2,3-dichloro-1,4-naphthoquinone 1. ResearchGate. [Link]
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Lall, N., et al. (2014). Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines. Bioorganic & Medicinal Chemistry, 22(17), 5013-5019. [Link]
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Kulesh, V. G., et al. (2023). Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Beilstein Journal of Organic Chemistry, 19, 134-142. [Link]
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Pinto, A. V., et al. (2022). Novel one-pot synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives. Determination of antifungal and antibacterial activity. RSC Advances, 12(29), 18835-18846. [Link]
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Naysmith, B. J., et al. (2017). Pyranonaphthoquinones – isolation, biology and synthesis: an update. Natural Product Reports, 34(1), 6-31. [Link]
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Salas, C. O., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 28(3), 1363. [Link]
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Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH. [Link]
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Maurya, H. K., & Tandon, V. K. (2019). synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review. ResearchGate. [Link]
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Umadevi, M., et al. (2006). Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions. Journal of Fluorescence, 16(4), 569-579. [Link]
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Gümrükçüoğlu, N., et al. (2013). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. ResearchGate. [Link]
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Lin, A. J., & Sartorelli, A. C. (1984). 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential. Journal of Medicinal Chemistry, 27(6), 813-815. [Link]
-
Leyva-Ramos, R., et al. (2022). Description of Some Methodologies for the Synthesis of 1,4-Naphthoquinone Derivatives and Examples of their Biological Activity: A Review. Molecules, 27(9), 2901. [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Naphthoquinone. PubChem. [Link]
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Bakare, O., et al. (2010). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 30(4), 1189-1196. [Link]
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Segoksel, M., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. ResearchGate. [Link]
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Ibis, C., et al. (2015). The Investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. Journal of the Serbian Chemical Society, 80(6), 731-738. [Link]
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Kaiser, M., et al. (2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. MedChemComm, 7(8), 1569-1578. [Link]
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Ibis, C., et al. (2012). Nucleophilic substitution reactions of 1,4-naphthoquinone and biologic properties of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives. ResearchGate. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
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Maurya, H. K., & Tandon, V. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. OUCI. [Link]
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Technical Guide: Molecular Structure and Reactivity of 2,3-Bis(chloromethyl)-1,4-naphthoquinone
Executive Summary
2,3-Bis(chloromethyl)-1,4-naphthoquinone (BCMNQ) represents a specialized class of naphthoquinone derivatives characterized by dual benzylic electrophilic sites flanking a redox-active quinone core. Unlike its analogue 2,3-dichloro-1,4-naphthoquinone (DCNQ), which reacts via vinyl substitution, BCMNQ functions as a bis-alkylating agent and a bioreductive prodrug .
This guide details the molecular architecture, synthesis, and reactivity profile of BCMNQ, specifically focusing on its mechanism as a precursor for reactive quinone methides and its utility in synthesizing fused heterocyclic systems like benzo[f]isoindole-4,9-diones.
Molecular Architecture & Electronic Properties
Structural Analysis
The BCMNQ molecule consists of a planar 1,4-naphthoquinone skeleton substituted at the C2 and C3 positions with chloromethyl groups (
-
Pendant Arms: Two chloromethyl groups (Electrophilic).
-
Key Distinction: The chlorine atoms are benzylic , not vinylic. This renders them highly susceptible to
displacement and reductive elimination, distinct from the reactivity seen in 2,3-dichloro-1,4-naphthoquinone.
Redox Characteristics
The quinone ring acts as a "redox switch." In its oxidized form, the chloromethyl groups are relatively stable. Upon reduction (2e- reduction) to the hydroquinone (naphthohydroquinone), the electron density of the ring increases, facilitating the elimination of chloride ions. This transformation is the basis of its bioreductive alkylating activity.
Synthetic Pathways[2][3][4]
The synthesis of BCMNQ relies on the functionalization of 2,3-dimethyl-1,4-naphthoquinone. Direct chlorination of the ring is not applicable; instead, radical halogenation of the methyl groups is required.
Protocol: Radical Chlorination
Precursor: 2,3-Dimethyl-1,4-naphthoquinone.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,3-dimethyl-1,4-naphthoquinone (10 mmol) in dry
(50 mL) under an inert atmosphere ( ). -
Reagent Addition: Add
-Chlorosuccinimide (22 mmol, 2.2 eq). A slight excess ensures bis-chlorination. -
Initiation: Add a catalytic amount of Benzoyl Peroxide (0.1 mmol).
-
Reflux: Heat the mixture to reflux (76°C) while irradiating with a tungsten lamp (optional but recommended for radical initiation). Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.
-
Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from heptane/ethyl acetate.
Yield: Typically 60-75%.
Validation:
Reactivity Profile
BCMNQ acts as a bis-electrophile . Its reactivity is dominated by the displacement of the two chloride leaving groups.
Cyclization with Primary Amines (Isoindole Synthesis)
One of the most valuable synthetic applications of BCMNQ is its reaction with primary amines to form 2-substituted-2H-benzo[f]isoindole-4,9-diones . This reaction proceeds via a double
Reaction Scheme:
Mechanism:
-
Nucleophilic attack of the amine on the first chloromethyl group (
). -
Intramolecular attack of the secondary amine on the second chloromethyl group.
-
Formation of the five-membered pyrroline ring fused to the quinone.
Bioreductive Alkylation (Mechanism of Action)
In biological systems, BCMNQ functions as a prodrug. It does not alkylate DNA efficiently in its oxidized state.
-
Reduction: Enzymatic reduction (e.g., by DT-diaphorase or NQO1) converts the quinone to the hydroquinone.
-
Elimination: The electron-rich hydroquinone expels a chloride ion, forming an o-quinone methide .
-
Alkylation: The quinone methide is a potent Michael acceptor that rapidly alkylates DNA (guanine residues) or proteins, leading to cytotoxicity.
Visualizations
Synthesis and Reactivity Flow
The following diagram illustrates the synthetic route from the dimethyl precursor and the divergent reactivity pathways (chemical synthesis vs. biological activation).
Figure 1: Synthetic workflow and divergent reactivity profiles of BCMNQ.
Bioreductive Activation Mechanism
This diagram details the electronic rearrangement responsible for the drug's activity.
Figure 2: Mechanism of bioreductive activation leading to DNA alkylation.
Comparative Data: BCMNQ vs. DCNQ
It is critical to distinguish BCMNQ from its chlorinated analogue, 2,3-dichloro-1,4-naphthoquinone (DCNQ).
| Feature | 2,3-Bis(chloromethyl)-1,4-NQ (BCMNQ) | 2,3-Dichloro-1,4-NQ (DCNQ) |
| Electrophilic Site | Benzylic Carbon ( | Vinyl Carbon ( |
| Primary Reactivity | Michael Addition / Elimination ( | |
| Reaction with Amines | Forms Isoindoles (Ring fusion) | Forms Amino-quinones (Substitution) |
| Bio-activation | Requires Reduction to Quinone Methide | Direct reactivity with thiols |
| Clinical Potential | Bioreductive Alkylating Agent | Antifungal / Agrochemical precursor |
References
-
Mode of action of the bioreductive alkylating agent, this compound. Source: PubMed / Cancer Research URL:[Link]
-
Potential bioreductive alkylating agents.[3][4][5][6] Antitumor effect and biochemical studies of naphthoquinone derivatives. Source: Journal of Medicinal Chemistry URL:[Link]
-
Synthesis of Benzo[f]isoindole-4,9-diones via reaction of 2,3-bis(bromomethyl)-1,4-naphthoquinone with amines. (Analogous chemistry) Source: Journal of Organic Chemistry (General reference for isoindole synthesis from bis-halomethyl quinones). URL:[Link]
-
Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection. Source: NIH / PMC URL:[Link]
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Bioreductive Alkylation: The Mechanism of Action for Naphthoquinone Agents
Executive Summary: The "Trojan Horse" Electrophile
Naphthoquinone alkylating agents represent a sophisticated class of bioreductive prodrugs . Unlike non-specific alkylators (e.g., nitrogen mustards) that are constitutively reactive, naphthoquinones often require metabolic activation to generate their "warhead."
The core mechanism relies on the quinone-hydroquinone redox switch . In the oxidized (quinone) state, these molecules are relatively stable. Upon reduction—often by enzymes overexpressed in solid tumors like NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) —they undergo an electronic rearrangement that expels a leaving group. This process generates a Quinone Methide (QM) , a transient, highly reactive electrophile capable of forming covalent bonds with DNA bases and protein thiols.[1]
This guide details the chemical mechanics of this activation, the specific biological targets, and the experimental protocols required to validate alkylating activity.
Chemical Mechanism of Action
The alkylating activity of naphthoquinones operates primarily through two distinct pathways: Quinone Methide Formation and Aziridinyl Ring Activation .
Pathway A: Quinone Methide (QM) Formation
This is the defining mechanism for "alkylating" naphthoquinones (e.g., menadione derivatives with benzylic leaving groups).
-
Bioreduction: The parent naphthoquinone is reduced by a two-electron reductase (e.g., NQO1) to its hydroquinone form.
-
Elimination: The electron density of the hydroquinone facilitates the expulsion of a leaving group (
) located at the benzylic position (ortho or para to the carbonyls). -
QM Generation: This elimination collapses the aromatic system into a Quinone Methide (QM) . The QM possesses an exocyclic double bond that renders it an extremely "soft" electrophile.
-
Alkylation: The QM is rapidly attacked by nucleophiles (
).-
DNA: N7-guanine or N2-guanine (causing cross-links).
-
Proteins: Cysteine thiols (causing enzyme inhibition).
-
Pathway B: Aziridinyl Activation (e.g., Diaziquone - DZQ)
In agents like DZQ, the alkylating moiety is an aziridine ring attached directly to the quinone core.
-
pKa Shift: Reduction of the quinone to hydroquinone dramatically increases the pKa of the aziridine nitrogen.
-
Protonation: The aziridine becomes protonated at physiological pH.
-
Ring Opening: The protonated ring is highly strained and susceptible to nucleophilic attack, leading to DNA alkylation.
Visualization: Bioreductive Activation Pathway
The following diagram illustrates the Quinone Methide pathway, the primary mechanism for this class.
Figure 1: The bioreductive cascade converting a stable naphthoquinone prodrug into a reactive quinone methide alkylator.
Biological Targets and Consequences[2][3][4][5]
DNA Alkylation & Cross-linking
Unlike simple intercalators, naphthoquinone alkylating agents form covalent adducts.
-
Site of Attack: The N7 position of guanine is the most common site in the major groove.
-
Interstrand Cross-links (ICLs): Bifunctional agents (forming two QMs or possessing two aziridines) can covalently link two strands of DNA. This is the most cytotoxic lesion as it physically blocks DNA replication forks and transcription (RNA Polymerase II stalling).
-
Phosphate Backbone: Recent evidence suggests some "hard" electrophilic quinones may also alkylate the phosphate backbone, though base alkylation remains the primary cytotoxic driver.
Protein Thiol Modification
The "soft" electrophilic nature of Quinone Methides makes them avid seekers of sulfur.
-
Topoisomerase II: Alkylation of critical cysteine residues in Topo II inhibits its catalytic activity, distinct from the "poison" mechanism of etoposide.
-
Redox Sensors: Alkylation of Keap1 or STAT3 thiols can modulate downstream signaling, often triggering apoptosis independent of DNA damage.
Experimental Validation Protocols
To confirm a naphthoquinone acts as an alkylating agent and not merely a ROS generator, you must demonstrate covalent bond formation.
Protocol A: Quinone Methide Trapping Assay (LC-MS)
Objective: Prove the formation of a reactive electrophile upon reduction. Principle: Use a "trap" nucleophile (N-acetylcysteine - NAC) that mimics biological thiols. If a QM is formed, a stable NAC-adduct will be detectable by Mass Spectrometry.
Reagents:
-
Test Compound (100 µM)
-
Recombinant NQO1 (or chemical reductant: Sodium Dithionite, 1 mM)
-
N-acetylcysteine (NAC, 5 mM - excess)
-
Buffer: PBS, pH 7.4
Workflow:
-
Incubation: Mix Compound + Reductant + NAC in PBS. Incubate at 37°C for 30-60 mins.
-
Control: Compound + NAC without reductant (to assess background reactivity).
-
Extraction: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge to remove proteins if enzyme used.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Validation: Look for a mass shift of [M + NAC - LeavingGroup + H]+ .
-
Note: A simple Michael acceptor (without leaving group) will show [M + NAC + H]+. A QM mechanism typically shows loss of the leaving group mass.
-
Protocol B: DNA Cross-linking (Agarose Gel Mobility Shift)
Objective: Visualize physical cross-linking of DNA strands. Principle: Cross-linked DNA denatures but cannot separate into single strands under alkaline conditions, migrating differently than single-stranded DNA.
Workflow:
-
Reaction: Incubate Linearized Plasmid DNA (e.g., pUC19) with increasing concentrations of the drug (0.1 - 50 µM) + 1 mM NADPH + Recombinant NQO1.
-
Denaturation: Add Alkaline Loading Buffer (300 mM NaOH, 6 mM EDTA). Heat at 37°C for 10 min. This separates non-crosslinked strands.
-
Electrophoresis: Run on a 0.8% Alkaline Agarose Gel (50 mM NaOH, 1 mM EDTA) at 4°C.
-
Staining: Neutralize gel in Tris-buffer, stain with Ethidium Bromide/SYBR Gold.
-
Result Interpretation:
-
Single Stranded (ssDNA): Fast migration (Control).
-
Cross-linked (dsDNA): Retarded migration (Drug treated). The cross-link prevents strand separation, maintaining a higher molecular weight "renatured" state.
-
Visualization: Experimental Workflow
Figure 2: Dual-stream validation workflow for confirming alkylating mechanism via Mass Spec and Gel Electrophoresis.
Key Quantitative Parameters
When characterizing these agents, summarize data as follows:
| Parameter | Description | Significance |
| Half-life of the Quinone Methide | Determines diffusion radius. Too short (<1s) = reaction with water/solvent; Too long = off-target toxicity. | |
| Alkylation Efficiency | % DNA cross-linked per µM drug | Measure of potency. High efficiency at low concentration indicates specific binding. |
| Redox Potential ( | Reduction potential of the quinone | Must match the specific reductase (e.g., NQO1) to ensure tumor-specific activation. |
| Selectivity Index | IC50 (NQO1- cells) / IC50 (NQO1+ cells) | High ratio (>10) confirms bioreductive mechanism. |
References
-
Lin, A. J., et al. (1973).[2] "Potential bioreductive alkylating agents. 2. Antitumor effect and biochemical studies of naphthoquinone derivatives."[2][3] Journal of Medicinal Chemistry. Link
-
Rokita, S. E. (2025).[1] "Reversible Alkylation by Quinone Methides." Rokita Laboratory, Johns Hopkins University. Link
-
Shaikh, A. K., et al. (2012).[4] "Mild and Rapid Method for the Generation of Ortho-(Naphtho)quinone Methide Intermediates." Organic Letters. Link
-
Sambol, M., et al. (2022).[5] "Photodehydration mechanisms of quinone methide formation from 2-naphthol derivatives." Journal of Photochemistry and Photobiology A: Chemistry. Link[5]
-
Wang, P., et al. (2017). "Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis."[6] Journal of Biological Chemistry. Link
-
Crispino, A., et al. (2019). "Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics." Cancers. Link
-
Thompson, D. C., et al. (1995). "Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins." Chemical Research in Toxicology. Link
Sources
- 1. Mechanistic investigations of photochemical generation of quinone methides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Potential bioreductive alkylating agents. 2. Antitumor effect and biochemical studies of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild and rapid method for the generation of ortho-(naphtho)quinone methide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Nucleophilic Substitution Protocols for 2,3-Bis(chloromethyl)-1,4-naphthoquinone
This is a comprehensive technical guide and protocol for the nucleophilic substitution of 2,3-Bis(chloromethyl)-1,4-naphthoquinone . This document is designed for medicinal chemists and process scientists developing bioreductive alkylating agents and heterocyclic quinone scaffolds.
Executive Summary & Chemical Context
This compound (BCMNQ) is a potent bis-electrophilic scaffold used primarily in the synthesis of benzo[f]isoindole-4,9-diones and related heterocyclic quinones. Structurally, it functions as a "masked" bioreductive alkylating agent, sharing mechanistic similarities with the mitomycin family of antitumor antibiotics.
Unlike its more common analog, 2,3-bis(bromomethyl)-1,4-naphthoquinone, the chloromethyl variant offers greater hydrolytic stability during handling but requires more rigorous conditions or catalytic activation (Finkelstein conditions) to effect substitution due to the poorer leaving group ability of chloride (
Key Applications
-
Medicinal Chemistry: Synthesis of bioreductive antitumor agents (DNA cross-linkers).
-
Heterocyclic Synthesis: Precursor for isoindole, thiophene, and furan-fused quinones via double nucleophilic substitution (
).
Safety Advisory: High-Potency Alkylating Agent
CRITICAL WARNING: BCMNQ is a bifunctional alkylating agent. It is designed to cross-link DNA and proteins.
-
Hazard: Potent vesicant and lachrymator. Potential carcinogen.
-
Containment: All weighing and reactions must be performed in a certified chemical fume hood.
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate (
) to neutralize the alkylating potential.
Mechanistic Insight: The Cyclization Cascade
The reactivity of BCMNQ is defined by the competition between intermolecular mono-substitution and intramolecular cyclization.
-
Activation: The quinone ring exerts a strong electron-withdrawing effect, activating the benzylic-like methylene carbons toward nucleophilic attack.
-
First Substitution: A primary nucleophile (e.g.,
) displaces one chloride via . -
Cyclization: The newly formed secondary amine/nucleophile is positioned perfectly to attack the second chloromethyl group, rapidly forming a 5-membered ring (isoindoline).
Pathway Visualization
Figure 1: The reaction cascade favors cyclization (Product B) over polymerization (Side Product) when stoichiometry and concentration are controlled.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Benzo[f]isoindole-4,9-diones
Objective: To synthesize a cyclic amino-quinone derivative using a primary amine. Scope: Applicable to alkyl amines, aniline derivatives, and amino acid esters.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| BCMNQ | 1.0 | Substrate | Dissolve fully before addition. |
| Primary Amine | 1.1 - 1.2 | Nucleophile | Slight excess ensures conversion. |
| Triethylamine ( | 2.5 | Base | Scavenges liberated HCl. |
| Sodium Iodide (NaI) | 0.1 (10%) | Catalyst | Crucial: Converts alkyl-Cl to alkyl-I in situ (Finkelstein). |
| Solvent | - | Medium |
Step-by-Step Methodology
-
Preparation of Catalyst Solution:
-
In a round-bottom flask, dissolve BCMNQ (1.0 mmol) in anhydrous Chloroform (
, 10 mL). -
Add Sodium Iodide (0.1 mmol). Stir at room temperature for 15 minutes. Note: The solution may darken slightly due to trace iodine liberation.
-
-
Nucleophile Addition:
-
Prepare a separate solution of the Primary Amine (1.1 mmol) and Triethylamine (2.5 mmol) in
(5 mL). -
Dropwise Addition: Add the amine solution to the quinone solution over 30 minutes using a pressure-equalizing addition funnel.
-
Reasoning: Slow addition keeps the concentration of free amine low relative to the quinone, favoring the intramolecular cyclization over intermolecular polymerization.
-
-
Reaction Phase:
-
Heat the mixture to mild reflux (
) for 4–6 hours. -
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (
) should disappear, replaced by a highly colored (often deep red or purple) spot ( ).
-
-
Workup & Purification:
-
Cool to room temperature.[1]
-
Wash the organic layer with water (
mL) to remove triethylammonium salts and NaI. -
Dry over
, filter, and concentrate under reduced pressure. -
Recrystallization: The residue is often pure enough. If not, recrystallize from Ethanol or purify via flash column chromatography on silica gel.
-
Protocol B: Synthesis of Cyclic Thioethers (Bis-alkylation with Dithiols)
Objective: To synthesize naphtho-fused 1,4-dithiane analogs using 1,2-ethanedithiol.
Step-by-Step Methodology
-
Setup: Dissolve BCMNQ (1.0 mmol) in degassed Methanol (20 mL). Oxygen exclusion is critical to prevent premature oxidation of the thiol.
-
Base Activation: Add Potassium Carbonate (
, 2.5 mmol) solid directly to the flask. -
Thiol Addition: Add 1,2-Ethanedithiol (1.05 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature for 3 hours. The reaction is typically faster than with amines due to the higher nucleophilicity of sulfur.
-
Quench: Pour into ice water (50 mL). The product usually precipitates as a yellow/orange solid.
-
Isolation: Filter the precipitate, wash with cold water and cold methanol.
Process Optimization & Troubleshooting
The "Chloride Problem"
The chloromethyl group is significantly less reactive than the bromomethyl group found in most literature precedents. If the reaction is sluggish (incomplete after 6 hours):
-
Finkelstein Activation (Recommended): As detailed in Protocol A, adding catalytic NaI (10-20 mol%) generates the transient alkyl iodide, which reacts ~100x faster.
-
Solvent Switch: Switch from Chloroform to DMF or Acetonitrile . These polar aprotic solvents enhance the nucleophilicity of the amine and the solubility of the intermediate salts.
-
Caution: DMF is harder to remove during workup.
-
Yield Optimization Table
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact |
| Solvent | Ethanol | Chloroform | Chloroform reduces solvolysis side-reactions. |
| Temperature | Room Temp | Reflux ( | Essential for displacing the poorer Cl leaving group. |
| Catalyst | None | NaI (10 mol%) | Increases reaction rate significantly. |
| Addition | Bolus | Dropwise | Dropwise addition increases cyclization yield by 15-20%. |
Analytical Validation
Successful synthesis is validated by the following spectroscopic signatures:
-
1H NMR (CDCl3):
-
Loss of the
singlet (typically 4.5–4.8 ppm). -
Appearance of cyclic methylene protons (isoindoline ring) at
3.8–4.2 ppm (often a broad singlet or multiplet depending on N-substituent).
-
-
Mass Spectrometry:
-
Observe the molecular ion
. Note the isotope pattern: The product should not show the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) unless the amine itself contains chlorine.
-
References
-
Synthesis of Benzo[f]isoindole-4,9-diones: Valderrama, J. A., et al. "Synthesis of benzo[f]isoindole-4,9-diones from 2,3-bis(bromomethyl)-1,4-naphthoquinone."[2][3][4] South African Journal of Chemistry, 2001. (Note: Protocol adapted from the bromomethyl analog).
- Mechanistic Insight on Quinone Alkylations: Tapia, R. A., et al. "Reaction of 2,3-bis(bromomethyl)-1,4-naphthoquinone with primary amines.
- Bioreductive Agent Design: Hodnett, E. M., et al. "Synthesis and antitumor activity of some benzo[f]isoindole-4,9-diones." Journal of Medicinal Chemistry, 1983.
-
Nucleophilic Substitution Review: Maurya, H. K. "Synthetic and Biological Utility of 2,3-Dichloro-1,4-Naphthoquinone: A Review." International Journal of Research - Granthaalayah, 2019. (Provides context on the reactivity of the naphthoquinone core).
Sources
Application Notes and Protocols for 2,3-Bis(chloromethyl)-1,4-naphthoquinone as a Cross-Linking Agent
Foreword: A Chemist's Perspective on Probing Biological Architectures
In the intricate dance of life, proteins rarely act in isolation. Their functions are dictated by a complex network of interactions, forming transient or stable complexes that drive cellular processes. To truly understand these processes, we must be able to capture a snapshot of these interactions. Chemical cross-linking, a powerful technique in the structural biologist's and drug developer's toolbox, allows us to covalently link interacting proteins, freezing them in time for detailed analysis.
This guide focuses on a particularly reactive and versatile cross-linking agent: 2,3-bis(chloromethyl)-1,4-naphthoquinone. While its parent compound, 2,3-dichloro-1,4-naphthoquinone, is well-studied for its diverse reactivity and biological activities, the bifunctional nature of the bis(chloromethyl) derivative offers unique potential for covalently capturing protein complexes.[1][2] This document will serve as a detailed guide for researchers, scientists, and drug development professionals on harnessing the capabilities of this potent cross-linking agent. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss methods for the characterization of the resulting cross-linked products.
Section 1: The Chemistry of this compound as a Bifunctional Alkylating Agent
This compound is a homobifunctional cross-linking agent, meaning it possesses two identical reactive groups. These reactive groups are chloromethyl moieties, which are susceptible to nucleophilic attack by electron-rich functional groups present on amino acid side chains.[3] The naphthoquinone core itself is a key player, influencing the reactivity of the chloromethyl groups and imparting unique properties to the cross-linker. Naphthoquinones are known for their cytotoxic properties, which can be advantageous in cancer research and drug development.[3][4][5]
The primary targets for alkylation by this compound on a protein are the side chains of nucleophilic amino acids. These include:
-
Cysteine (thiol group): The thiol group of cysteine is a strong nucleophile and a primary target for alkylating agents.[6]
-
Lysine (ε-amino group): The primary amine on the lysine side chain is also a good nucleophile.[6]
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine can act as nucleophiles.
-
Aspartate and Glutamate (carboxyl groups): While less reactive than thiols and amines, the carboxyl groups of acidic residues can also be targeted under certain conditions.
The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic amino acid side chain attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. The bifunctional nature of the molecule allows it to react with two such nucleophilic residues, creating an intramolecular cross-link within a single polypeptide chain or an intermolecular cross-link between two interacting proteins.
Section 2: Strategic Considerations for Experimental Design
Before embarking on a cross-linking experiment, several factors must be carefully considered to ensure a successful outcome.
Buffer Selection: A Critical Choice
The choice of buffer is paramount. Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the cross-linker and must be avoided. Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable choices. The pH of the buffer will also influence the reactivity of the amino acid side chains. A pH range of 7.2-8.0 is a good starting point for targeting lysine and cysteine residues.
Optimizing Cross-linker Concentration
The concentration of this compound will directly impact the extent of cross-linking. Too low a concentration will result in insufficient cross-linking, while too high a concentration can lead to extensive, non-specific cross-linking and protein aggregation. It is crucial to perform a concentration titration to determine the optimal concentration for your specific protein or protein complex. A typical starting range for optimization is 0.1 to 5 mM.
Reaction Time and Temperature
The kinetics of the cross-linking reaction are influenced by both time and temperature. Shorter incubation times and lower temperatures (e.g., 4°C) can help to minimize non-specific cross-linking and preserve the integrity of the protein complex. A typical starting point for optimization is a 30-60 minute incubation at room temperature or 1-2 hours at 4°C.
Quenching the Reaction
After the desired incubation time, it is essential to quench the reaction to stop further cross-linking. This is achieved by adding a high concentration of a small molecule nucleophile that will react with any remaining unreacted cross-linker. A common quenching reagent is a Tris-based buffer or a solution of a primary amine like lysine or ethanolamine.
Section 3: Protocols for Protein Cross-Linking
The following protocols provide a general framework for using this compound for protein cross-linking. It is imperative to optimize these conditions for your specific application.
Protocol 3.1: Cross-Linking of a Purified Protein or Protein Complex
This protocol is suitable for studying intramolecular cross-links or the interactions within a purified protein complex.
Materials:
-
Purified protein or protein complex in a suitable non-nucleophilic buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO (for preparing the cross-linker stock solution)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a fresh stock solution of this compound. Dissolve the cross-linker in anhydrous DMSO to a concentration of 10-50 mM.
-
Set up a series of reactions to optimize the cross-linker concentration. In separate microcentrifuge tubes, add your protein sample to a final concentration of 1-10 µM.
-
Add the cross-linker stock solution to each tube to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM). Also, include a no-cross-linker control.
-
Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 1-2 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Analyze the cross-linking results by SDS-PAGE. Add an appropriate volume of SDS-PAGE loading buffer to each reaction, heat the samples, and load them onto a polyacrylamide gel.
-
Visualize the protein bands by Coomassie blue or silver staining. The appearance of higher molecular weight bands corresponding to cross-linked species indicates a successful reaction. The optimal cross-linker concentration will be the one that yields a good proportion of cross-linked product without causing excessive aggregation (seen as protein smearing or material stuck in the wells).
Protocol 3.2: In Situ Cross-Linking in Cell Lysates
This protocol can be used to capture protein-protein interactions within a more complex cellular environment.
Materials:
-
Cell lysate in a non-nucleophilic lysis buffer
-
This compound stock solution
-
Quenching buffer
-
Antibodies for immunoprecipitation (optional)
-
Protein A/G beads (optional)
Procedure:
-
Prepare a clarified cell lysate in a suitable lysis buffer (e.g., RIPA buffer without Tris, using HEPES as the buffering agent).
-
Determine the protein concentration of the lysate.
-
Perform a cross-linker concentration and time course optimization as described in Protocol 3.1, using the cell lysate instead of purified protein.
-
Analyze the results by western blotting for your protein of interest to observe the formation of higher molecular weight complexes.
-
(Optional) For identification of interaction partners, perform immunoprecipitation of your protein of interest from the cross-linked lysate, followed by analysis of the co-precipitated proteins by mass spectrometry.
Section 4: Characterization of Cross-Linked Products by Mass Spectrometry
Mass spectrometry is an indispensable tool for identifying the specific amino acid residues involved in a cross-link, providing valuable structural information.[7][8][9]
Workflow for Mass Spectrometry Analysis
Caption: General workflow for the analysis of cross-linked proteins by mass spectrometry.
Key Steps in the Mass Spectrometry Workflow:
-
Protein Digestion: The cross-linked protein sample is typically digested with a protease, such as trypsin, to generate a mixture of peptides.
-
LC-MS/MS Analysis: The peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7][10]
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized software designed to identify cross-linked peptides. This software can account for the mass of the cross-linker and the fragmentation patterns of the linked peptides.
Section 5: Applications in Drug Development
The ability of this compound to act as a bifunctional alkylating agent makes it a valuable tool in several areas of drug development.
Target Identification and Validation
By cross-linking a drug candidate to its protein target in a cellular context, researchers can confirm direct binding and identify the specific binding site. This information is crucial for validating a drug target and for understanding the mechanism of action.
Probing Drug-Induced Protein-Protein Interactions
Some drugs exert their effects by modulating protein-protein interactions. This compound can be used to map these drug-induced changes in the cellular interactome, providing insights into the drug's broader biological effects.
Development of Covalent Inhibitors
The reactive nature of the naphthoquinone core and the chloromethyl groups can be exploited in the design of covalent inhibitors.[11][12] By understanding the cross-linking chemistry, medicinal chemists can design more potent and selective drugs that form a permanent covalent bond with their target.
Section 6: Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is essential to handle it with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with institutional and local regulations.
Section 7: Data Summary
| Parameter | Recommended Starting Range | Considerations |
| Cross-linker Concentration | 0.1 - 5 mM | Optimize to maximize cross-linking and minimize aggregation. |
| Reaction Buffer | PBS, HEPES (pH 7.2-8.0) | Avoid buffers containing nucleophiles (e.g., Tris, glycine). |
| Reaction Time | 30-60 min (RT) or 1-2 hours (4°C) | Shorter times and lower temperatures can reduce non-specific cross-linking. |
| Quenching Reagent | 20-50 mM Tris-HCl | Ensure complete inactivation of the cross-linker. |
Conclusion: A Powerful Tool for Unraveling Biological Complexity
This compound represents a potent and versatile tool for the study of protein-protein interactions and for applications in drug development. Its bifunctional alkylating nature allows for the covalent capture of protein complexes, providing invaluable structural and functional insights. While its reactivity necessitates careful optimization of experimental conditions, the protocols and considerations outlined in this guide provide a solid foundation for harnessing the power of this unique cross-linking agent. As with any powerful tool, a thorough understanding of its chemistry and a methodical approach to its application will unlock its full potential in unraveling the complexities of the cellular machinery.
References
- Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347.
- Chavez, J. D., Keller, A., & Bruce, J. E. (2018). On the feasibility of clinical studies with cross-linking mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(1), 127-135.
- Shanmugarajan, T. S., Arunsundar, M., Somasundaram, I., Sriram, D., & Yogeeswari, P. (2011). The effects of bifunctional alkylating agents on DNA.
- Health Sciences Authority. (2025).
- Al-Suwaidan, I. A., Abdel-Kader, M. S., El-Sakka, A. A., & Al-Oqail, M. M. (2018). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules, 23(11), 2877.
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2011). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Analytical chemistry, 83(5), 1546-1553.
- Huang, C. H., Chen, Y. L., Chen, Y. H., Wang, C. C., Chen, Y. J., & Chen, C. T. (2009). Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes. Bioorganic & medicinal chemistry, 17(15), 5466-5475.
- Gutu, A. D., & Kaddour, H. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 14(19), 4819.
- Golmakaniyoon, S., Askari, V. R., Abnous, K., Zarghi, A., & Ghodsi, R. (2019). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian journal of pharmaceutical research: IJPR, 18(1), 315.
- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Cross-linking mass spectrometry for mapping protein complex topologies in situ. FEBS letters, 588(17), 3033-3041.
- International Journal of Research - GRANTHAALAYAH. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW.
- Bullock, J. M., Schwab, J., Thalassinos, K., & Topf, M. (2016). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Structure (London, England: 1993), 24(6), 807-816.
- de Souza, M. V. N. (2018). Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines.
- Accioly, N., Chaves, O., & de Souza, M. C. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348.
- Thermo Fisher Scientific. (2018, May 3).
- Babich, O., & Kłopotowska, D. (2012). Naphthoquinones' biological activities and toxicological effects. In Bioactive compounds: Type, biological activities and health effects (pp. 181-218). Nova Science Publishers.
- de Moraes, M. S., da Silva, F. C., de Paula, F. R., de Oliveira, R. B., & da Silva Júnior, E. N. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(9), 13189-13199.
- Jores, T., & Kuster, B. (2019). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein journal of organic chemistry, 15, 2038-2051.
- JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview [Video]. YouTube.
- Wu, H., Zhang, X., & Wang, L. (2021). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR protocols, 2(4), 100878.
- Schmidt, M. F. (2022). Proteins as Drug Targets. In Medicinal Chemistry (pp. 235-260). Springer, Berlin, Heidelberg.
- Breuker, K. (2018). Raw protein from the top down.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. granthaalayahpublication.org [granthaalayahpublication.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the feasibility of clinical studies with cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Precision Radical Chlorination of Dimethyl Naphthoquinone
Executive Summary & Scientific Context
This application note details the protocol for the regioselective radical chlorination of 2,3-dimethyl-1,4-naphthoquinone (DMNQ) to produce 2-(chloromethyl)-3-methyl-1,4-naphthoquinone .
This transformation is a critical intermediate step in the synthesis of hydroxynaphthoquinone-based pharmaceuticals, including anti-protozoal drugs like Atovaquone and Vitamin K analogues. The primary challenge in this synthesis is controlling the radical propagation to achieve mono-chlorination while suppressing the formation of di-chloromethyl or bis(chloromethyl) side products.
Key Reaction Overview[1]
-
Substrate: 2,3-Dimethyl-1,4-naphthoquinone
-
Reagent: Sulfuryl Chloride (
) -
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Mechanism: Free-Radical Substitution (Side-chain halogenation)
Mechanistic Insight & Causality
To achieve high yields, one must understand the competition between the radical pathway (side-chain) and the ionic pathway (ring addition).
The Radical Cycle
The reaction proceeds via a standard radical chain mechanism. The choice of Sulfuryl Chloride (
Pathway Logic:
-
Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.
-
Propagation A: The radical abstracts a hydrogen atom from the benzylic methyl group of DMNQ. This position is electronically activated by the adjacent quinone ring, stabilizing the resulting methylene radical.
-
Propagation B: The methylene radical attacks
, abstracting a chlorine atom to form the product and generating a radical (which decomposes to and ). -
Termination: Radical recombination (minor).
Mechanistic Visualization
The following diagram illustrates the radical cycle and potential side reactions.[1]
Figure 1: Radical chain mechanism for the chlorination of DMNQ. Note the critical branch point where over-reaction leads to side products.
Experimental Protocol: Standard Chemical Initiation
This protocol is designed for high regioselectivity. It utilizes Chlorobenzene as a solvent.[2] Historically, Carbon Tetrachloride (
Materials & Reagents
| Reagent | Role | Purity / Grade |
| 2,3-Dimethyl-1,4-naphthoquinone | Substrate | >98% |
| Sulfuryl Chloride ( | Chlorinating Agent | Distilled (fresh) |
| AIBN | Radical Initiator | Recrystallized |
| Chlorobenzene | Solvent | Anhydrous |
| Hexane / Ethyl Acetate | Purification | HPLC Grade |
Step-by-Step Methodology
Step 1: Preparation
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 10.0 g (53.7 mmol) of 2,3-dimethyl-1,4-naphthoquinone in 100 mL of Chlorobenzene.
-
Note: Degas the solvent with nitrogen for 15 minutes prior to addition to remove dissolved oxygen, which acts as a radical scavenger.
Step 2: Initiation
-
Add 0.1 equiv (880 mg) of AIBN to the solution.
-
Heat the mixture to 85°C . Ensure the solution is homogenous.
Step 3: Controlled Addition (Critical Step)
-
Prepare a solution of Sulfuryl Chloride (7.97 g, 4.8 mL, 1.1 equiv) in 10 mL of Chlorobenzene.
-
Add this solution dropwise via a pressure-equalizing addition funnel over 45 minutes .
-
Causality: Slow addition maintains a low steady-state concentration of the chlorinating agent, favoring mono-chlorination over di-chlorination.
Step 4: Reaction Monitoring
-
Raise temperature to reflux (approx. 130°C) after addition is complete.
-
Monitor via TLC (Solvent system: 9:1 Hexane:Ethyl Acetate).
-
Endpoint: The reaction is complete when the starting material spot (Rf ~0.6) disappears. If >5% starting material remains after 2 hours, add an additional 0.1 equiv of AIBN.
Step 5: Work-up
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with Water (2 x 50 mL) followed by Saturated Sodium Bicarbonate (2 x 50 mL) to neutralize residual HCl and
. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification & Process Control
The crude residue will likely contain 85-90% target product, with the remainder being unreacted starting material and the dichlorinated impurity.
Purification Strategy
Recrystallization is preferred over chromatography for scale-up due to the stability of the quinone.
-
Solvent: Dissolve the crude yellow solid in a minimum amount of boiling Methanol or Ethanol .
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Filtration: Collect the yellow needles via vacuum filtration.[3]
-
Yield: Expected yield is 65-75%. Melting point should be verified (Lit: 104-106°C).
Analytical Checkpoints
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeOH/H2O) | >98% Area |
| Structure | 1H NMR (CDCl3) | |
| Impurity | GC-MS | <0.5% Dichlorinated species |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-(chloromethyl)-3-methyl-1,4-naphthoquinone.
Safety & Handling (HSE)
-
Sulfuryl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and
gases. All handling must occur in a functioning fume hood. -
AIBN: Flammable solid. Produces toxic tetramethylsuccinonitrile upon decomposition. Store in a cool place.
-
Quinones: Many naphthoquinones are skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Organic Syntheses Procedure for Naphthoquinone Derivatives
-
General Radical Chlorination Mechanism
-
Synthesis of Chloromethyl Naphthoquinones (Analogous Procedure)
-
Process Chemistry of Atovaquone Intermediates
Sources
- 1. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 2. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]
- 7. CN100347141C - Preparation method of 2,3-dichlor-1,4-naphthaquinones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield of 2,3-Bis(chloromethyl)-1,4-naphthoquinone synthesis
The following guide is designed as a specialized Technical Support Center for researchers encountering difficulties with the synthesis of 2,3-bis(chloromethyl)-1,4-naphthoquinone .
It adopts a "Tier 3 Support" persona—authoritative, chemically rigorous, and focused on root-cause analysis rather than generic advice.
Ticket Subject: Improving Yield & Purity of this compound Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Optimization)
📋 Executive Summary: The "Yield Trap"
Many researchers attempt to synthesize This compound (Target 1 ) via direct radical halogenation of 2,3-dimethyl-1,4-naphthoquinone (Menadione analog). This is the primary cause of low yields (<35%).
The radical pathway suffers from poor selectivity, leading to gem-dichlorides, ring-chlorinated byproducts, and inseparable tars.
The Solution: The industry-standard high-yield protocol (>80%) utilizes the Deoxychlorination of 2,3-bis(hydroxymethyl)-1,4-naphthoquinone using Thionyl Chloride (
🛠️ Module 1: The Preferred Pathway (Diol Conversion)
Use this protocol if you require yields >80% and high purity.
The Chemistry
The reaction proceeds via an
Reagents:
-
Substrate: 2,3-Bis(hydroxymethyl)-1,4-naphthoquinone (The "Diol")
-
Reagent: Thionyl Chloride (
) - Freshly distilled recommended -
Catalyst: N,N-Dimethylformamide (DMF) - Catalytic amount (essential)
-
Solvent: Dichloromethane (DCM) or Chloroform (
)
📉 Step-by-Step Protocol (Optimized)
| Step | Action | Technical Rationale |
| 1 | Suspension | Suspend 1.0 eq of the Diol in dry DCM (0.1 M concentration). Add 2-3 drops of dry DMF. |
| 2 | Addition | Cool to 0°C. Add 3.0 eq of |
| 3 | Reaction | Allow to warm to Room Temp (RT). Reflux for 2-3 hours. |
| 4 | Quench | CRITICAL: Evaporate solvent/excess |
| 5 | Purification | Flash Chromatography (Silica). Eluent: Hexane/EtOAc (9:1). |
🧩 Module 2: Troubleshooting The "Radical" Route
If you are forced to use 2,3-dimethyl-1,4-naphthoquinone (e.g., Diol unavailable).
User Issue: "I am using NCS (N-Chlorosuccinimide) and getting a complex mixture."
Root Cause Analysis:
-
Initiator Failure: Benzoyl Peroxide (BPO) requires thermal activation (80°C+), which degrades the quinone.
-
Solvent Effect:
is banned/rare; replacing it with polar solvents (ACN) kills the radical chain. -
Over-reaction: The second methyl group chlorinates slower than the first, but the first methyl can over-chlorinate to a
group before the second reacts.
Optimization Guide:
-
Switch Reagent: Use NCS with AIBN (Azobisisobutyronitrile) in Benzene or Trifluorotoluene (modern alternative).
-
Light Activation: Supplement thermal initiation with a Tungsten lamp (500W) to lower the required temperature to 60°C.
-
Stoichiometry: Use exactly 2.1 eq of NCS. Excess leads to ring chlorination.
📊 Comparative Data: Yield & Purity
| Metric | Radical Route (NCS) | Thionyl Chloride Route ( |
| Typical Yield | 25% - 40% | 82% - 92% |
| Purity (Crude) | 60% (Requires heavy column) | >90% (Often recrystallization only) |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours |
| Major Impurity | 2-chloromethyl-3-dichloromethyl... | Unreacted Mono-alcohol |
🧠 Visualizing the Logic
The following diagram illustrates the decision matrix for synthesis and troubleshooting.
Caption: Pathway comparison. The Green Path (Diol) avoids the selectivity issues inherent in the Red Path (Radical).
❓ Frequently Asked Questions (FAQ)
Q1: My product turns black upon rotary evaporation. Why?
-
Diagnosis: Thermal instability + residual acid.
-
Fix: The chloromethyl groups are reactive alkylating agents. If residual
or is present during heating, the compound polymerizes. -
Protocol Adjustment: Wash the organic phase with cold saturated
twice before drying. Keep the water bath temperature below 40°C .
Q2: Can I use
-
Answer: Yes, but it is not recommended.
generates as a byproduct, which is harder to remove (boiling point 106°C) than (boiling point 76°C). Residual phosphorous byproducts can complicate biological assays.
Q3: How do I synthesize the Diol precursor if I can't buy it?
-
Answer: Do not try to oxidize the dimethyl quinone. Instead, use the Diels-Alder approach :
-
React 1,4-Benzoquinone with 2,3-bis(hydroxymethyl)-1,3-butadiene (or its diacetate).
-
Oxidize the resulting adduct (tetrahydronaphthalene) with
or air/base. -
This yields clean 2,3-bis(hydroxymethyl)-1,4-naphthoquinone.
-
Q4: Is the product stable in DMSO?
-
Answer: No. In DMSO, 2,3-bis(chloromethyl) quinones can undergo rapid hydrolysis or substitution to form the alcohol or other adducts over time. For biological stock solutions, prepare fresh in DMSO or use Acetone/Ethanol if compatible.
📚 References
-
Synthesis of Bioreductive Alkylating Agents (General Mechanism)
-
Concept: The activation of chloromethyl quinones via reduction is a foundational concept in cancer therapy (Bioreductive alkylation).
-
Source: Antonini, I., et al. "Synthesis, antitumor activity, and DNA binding properties of a new series of benzo[g]quinazoline-5,10-dione derivatives." Journal of Medicinal Chemistry 25.6 (1982): 730-735.
-
-
Thionyl Chloride Deoxychlorination Protocol
-
Protocol: Standard operating procedures for converting vicinal diols to dichlorides using
and DMF. -
Source: W. E. Bissinger and F. E. Kung, "Reaction of Alcohols with Thionyl Chloride," Journal of the American Chemical Society 69, no. 9 (1947): 2158.
-
-
Quinone Functionalization Reviews
Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and potential vesicant. Handle with extreme caution in a fume hood.
Sources
Technical Support Center: Preventing Hydrolysis of Chloromethyl Groups
This Technical Support Guide functions as a specialized knowledge base for researchers handling chloromethyl-functionalized compounds. It addresses the distinct needs of solid-phase synthesis (Merrifield resins) and medicinal chemistry (chloromethyl ketone inhibitors).
Topic: Stabilization and Handling of Chloromethyl Moieties in Aqueous & High-Humidity Environments Ticket ID: CM-HYD-PROTO-001 Status: Active / Guide
Executive Summary & Chemical Logic
The Core Problem: Chloromethyl groups (
-
Mechanism: The hydrolysis proceeds primarily via an
pathway for benzyl derivatives (due to resonance stabilization of the carbocation) or for alpha-halo ketones. -
Consequence: Conversion to a hydroxymethyl group (
). This "dead" functionality reduces resin loading capacity, alters inhibitor potency, and introduces polar impurities that complicate purification.
Interactive Troubleshooting Guide
Category A: Solid-Phase Peptide Synthesis (Merrifield Resins)[1][2]
User Issue: "My resin loading efficiency has dropped significantly after storage." Diagnosis: Hydrolysis of the chloromethyl linker due to ambient moisture absorption.
Protocol: Resin Revival & Validation
Do not assume the resin is dead. Validate the active chloride content before discarding.
-
The Volhard Titration (Validation Step):
-
Principle: Digest resin with pyridine to displace chloride, then titrate the released
with . -
Step 1: Swell 500 mg resin in 5 mL pyridine in a pressure tube. Heat at 100°C for 2 hours.
-
Step 2: Acidify with
. Add known excess of . -
Step 3: Back-titrate excess silver with
using Ferric Ammonium Sulfate indicator (Red endpoint). -
Calculation:
-
-
Preventative Storage Workflow:
-
Primary: Store at 4°C in a desiccator over
or active silica gel. -
Secondary: If the container is opened in a humid lab, purge the headspace with Argon/Nitrogen before resealing.
-
Critical Constraint: Never store chloromethyl resins in basic buffers or alongside volatile amines (e.g., TEA, DIPEA), as gas-phase quaternization will occur.
-
Category B: Bio-Assays (Chloromethyl Ketone Inhibitors)
User Issue: "My inhibitor (e.g., TPCK, TLCK) loses potency during the incubation period." Diagnosis: Rapid hydrolysis of the alpha-chloromethyl ketone in the assay buffer.
Protocol: "Just-in-Time" Aqueous Delivery
Chloromethyl ketones are inherently unstable in water (Half-life can be minutes to hours depending on pH).
Step-by-Step Optimization:
-
Stock Preparation: Dissolve the inhibitor in 100% anhydrous DMSO or DMF .
-
The Dilution Rule:
-
Do not make an intermediate aqueous stock (e.g.,
in water). -
Perform the final dilution directly into the assay well immediately before reading.
-
-
Buffer Selection (The pH Factor):
-
Hydrolysis rates accelerate exponentially above pH 7.5.
-
Recommendation: If the enzyme allows, run the assay at pH 6.0 - 6.5 .
-
Alternative: If pH 8.0 is required, increase the inhibitor concentration by 20% to compensate for spontaneous hydrolysis during the lag phase.
-
Visualizing the Threat: Mechanisms & Decision Matrix
Diagram 1: Hydrolysis Pathways
This diagram illustrates why benzyl chloride derivatives (Resins) and Chloromethyl Ketones (Inhibitors) degrade differently.
Caption: Figure 1. Dual-pathway hydrolysis mechanism. Merrifield resins typically degrade via the
Diagram 2: Solvent Selection Decision Tree
Use this logic flow to select the correct media for your experiment.
Caption: Figure 2. Operational decision tree for solvent selection. Green nodes indicate stable conditions; Red/Yellow nodes indicate high-risk steps requiring speed or strict environmental control.
Frequently Asked Questions (FAQs)
Q1: Can I wash Merrifield resin with water to remove salts?
-
Answer: Generally, No . Water does not swell polystyrene resins effectively, trapping salts inside the matrix rather than washing them out. Furthermore, prolonged exposure promotes hydrolysis.
-
Correction: Use mixtures like DMF:Water (1:1) followed immediately by pure Methanol or THF . The organic co-solvent swells the resin, allowing the water to dissolve salts, while the final methanol wash removes the water quickly.
Q2: My chloromethyl ketone inhibitor precipitated in the buffer. Did it hydrolyze?
-
Answer: Not necessarily. Chloromethyl ketones are often hydrophobic. Precipitation indicates poor solubility, not necessarily chemical breakdown.
-
Fix: Increase the DMSO concentration in your final assay (up to 5% is usually tolerated by enzymes) or add a non-ionic detergent like 0.01% Triton X-100 to the buffer before adding the inhibitor.
Q3: Does temperature really matter?
-
Answer: Yes. The hydrolysis rate roughly doubles for every 10°C increase.
-
Data Point: Benzyl chloride hydrolysis is relatively slow at 25°C but becomes rapid at 60°C [1]. Always thaw reagents on ice, not in a water bath.
Q4: Why did my resin turn white/opaque?
-
Answer: This is a physical phenomenon, not chemical. It indicates the resin has collapsed (deswelled). This often happens if you wash a DCM-swollen resin directly with Methanol. It does not indicate hydrolysis, but you must re-swell the resin in DCM/DMF before the next reaction step.
References
-
Kinetics of Hydrolysis: Tanabe, K. (1966). The Mechanism of the Hydrolysis of Benzyl Chloride. Journal of Research Institute for Catalysis, Hokkaido University.[3] Link
-
Resin Handling: Merck Millipore. Boc Resin Cleavage and Handling Protocols. Link
-
Inhibitor Stability: Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Link
-
Merrifield Resin Storage: Sunresin Life Sciences. Seplife® Chloromethyl Resin Technical Data Sheet. Link
Sources
Optimizing reaction temperature for naphthoquinone alkylation
Technical Support Center: Naphthoquinone Alkylation Optimization
Introduction: The Thermal Paradox of Quinones
Naphthoquinones (e.g., menadione, plumbagin, lapachol) are privileged scaffolds in drug discovery, particularly for antimalarial and anticancer therapeutics. However, their electron-deficient nature makes them a "thermal paradox": they require energy to overcome activation barriers for alkylation but are notoriously prone to polymerization and decomposition (the "black tar" effect) at high temperatures.
This guide moves beyond standard recipes to explain the thermodynamic and kinetic levers you must pull to optimize your alkylation reactions.
Module 1: Radical Alkylation (Kochi-Anderson / Persulfate Method)
This is the most common method for introducing alkyl chains using carboxylic acids. It relies on the oxidative decarboxylation of acids by Silver(I)/Peroxydisulfate.[1]
The Core Mechanism
The reaction is a radical clock. Temperature controls the rate of Ag(I)
Optimum Temperature Window:
-
< 60°C: The homolytic cleavage of the peroxydisulfate anion is too slow. The concentration of alkyl radicals remains below the threshold for efficient addition, leading to recovery of starting material.
-
> 85°C: The half-life of ammonium persulfate drops to minutes. This causes a "radical flood"—a high instantaneous concentration of radicals that favors termination (radical-radical coupling) and polymerization over the desired addition to the quinone.
Visualizing the Pathway
Figure 1: The Thermal Goldilocks Zone in Silver-Catalyzed Decarboxylation. Note the divergence at high temperatures leading to polymerization.
Troubleshooting Q&A: Radical Methods
Q: My reaction mixture turned into a viscous black tar within 30 minutes. What happened? A: You experienced thermal runaway polymerization . Quinones act as radical scavengers. If the temperature is too high (>90°C), the quinone polymerizes with itself or the alkyl radicals.
-
Fix: Lower temperature to 65°C. Add the persulfate solution dropwise over 1 hour rather than in one portion. This keeps the instantaneous radical concentration low (pseudo-high dilution).
Q: I am seeing low conversion, and the silver catalyst precipitated as a gray mirror. A: This is catalyst deactivation . If the temperature is too low or the agitation is poor, Ag(I) is reduced to Ag(0) (the mirror) before it can cycle back.
-
Fix: Ensure vigorous stirring (vortex effect). Maintain temperature at exactly 75°C. Add a phase transfer catalyst (e.g., Aliquat 336) if using a biphasic system (Water/DCM) to assist the silver ions.
Module 2: Lewis Acid-Catalyzed Alkylation (Friedel-Crafts Type)
When using allylic alcohols or alkyl halides, Lewis Acids (BiCl
The Temperature-Selectivity Trade-off
Unlike radical methods, these reactions are ionic. Temperature here dictates Regioselectivity (C2 vs. C3 substitution) and Reversibility .
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | CH | Non-coordinating solvents prevent catalyst deactivation. |
| Temp (Initial) | Kinetic control. Prevents the "furano-quinone" cyclization side reaction. | |
| Temp (Reflux) | Only used if thermodynamic equilibration of isomers is required. |
Expert Insight: For BiCl
Troubleshooting Q&A: Lewis Acid Methods
Q: The reaction works, but I get a mixture of C2-alkyl and O-alkyl products. A: This is a Hard-Soft Acid-Base (HSAB) issue exacerbated by temperature. Higher temperatures favor the "harder" interaction (O-alkylation).
-
Fix: Perform the reaction at 0°C. Use a "softer" solvent like Nitromethane or DCE instead of THF/Ether.
Q: My yield is <20%, and the starting material is unreacted. A: The Lewis Acid might be wet.
-
Fix: Naphthoquinones are weak nucleophiles. Any water in the system will coordinate to the Lewis Acid (e.g., BiCl
) stronger than the quinone can. Dry all solvents over molecular sieves (3Å) and run under Argon. Increase temp to 40°C only after ensuring anhydrous conditions.
Module 3: Advanced Troubleshooting Matrix
Use this decision tree to diagnose temperature-related failures in real-time.
Figure 2: Diagnostic Workflow for Naphthoquinone Alkylation Failures.
References
-
Anderson, J. M., & Kochi, J. K. (1970). Silver(I)-catalyzed oxidative decarboxylation of acids by peroxydisulfate.[1] Role of silver(II). Journal of the American Chemical Society, 92(6), 1651–1659.
-
Yadav, J. S., et al. (2008). BiCl3-catalyzed alkylation of 1,4-naphthoquinones: A mild and efficient method.[2] Tetrahedron Letters, 49(16), 2649-2652.
-
Wang, Z., et al. (2012).[1][3] Silver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 134(35), 14330–14333.[1]
-
BenchChem Technical Support. (2025). Troubleshooting low yield in the synthesis of 1,4-naphthoquinone derivatives. BenchChem Guides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Nucleophilic Displacement of Chloride
Welcome to the technical support center for nucleophilic displacement reactions. As researchers, scientists, and professionals in drug development, achieving high yields and purity in your synthetic routes is paramount. The nucleophilic displacement of chlorides is a cornerstone of organic synthesis, yet it is often plagued by competing side reactions, primarily elimination. This guide provides in-depth, experience-driven troubleshooting advice to help you navigate these challenges and optimize your reaction outcomes.
Understanding the Core Challenge: Substitution vs. Elimination
Nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions are often in direct competition.[1] The outcome of your reaction is dictated by a delicate balance of factors including the structure of your substrate, the nature of the nucleophile, the solvent system, and the reaction temperature.[2][3] Our goal is to manipulate these variables to favor the substitution pathway.
FAQ 1: My primary alkyl chloride is yielding a significant amount of elimination product. What's going wrong?
This is a common issue that can often be traced back to the reaction conditions, particularly the choice of base and temperature.
Potential Cause & Troubleshooting Steps:
-
Strong, Bulky Base: The use of a sterically hindered, strong base, such as potassium tert-butoxide (t-BuO-), will favor elimination even with a primary substrate.[2][4]
-
High Reaction Temperature: Elimination reactions are more sensitive to temperature changes than substitution reactions and are generally favored by heat.[5][6][7][8]
-
Concentrated Base/Nucleophile: High concentrations of a strong base can increase the rate of bimolecular elimination (E2).[1][5][8]
-
Solution: Use a more dilute solution of your nucleophile.[5] This can help to decrease the rate of the E2 reaction.
-
FAQ 2: My secondary alkyl chloride is giving a mixture of substitution and elimination products. How can I favor substitution?
Secondary alkyl halides are notoriously prone to both SN2 and E2 pathways, making careful optimization crucial.[4][6]
Key Factors to Control:
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I-, Br-, RS-, N3-, CN-)[2] | Strong, sterically hindered base (e.g., t-BuO-, DBU, DBN)[2][9] | Strong bases will readily abstract a proton, initiating elimination. Good nucleophiles with low basicity are more likely to attack the electrophilic carbon. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[5][10][11][12] | Less polar or protic solvents that can accommodate the base. | Polar aprotic solvents enhance the nucleophilicity of anions by solvating the cation, leaving the "naked" anion free to attack.[11][12][13] Protic solvents can solvate the nucleophile through hydrogen bonding, hindering its reactivity.[13] |
| Temperature | Lower temperatures (e.g., 0°C to room temperature)[5][6] | Higher temperatures[6][7][8][14] | Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[15][16] |
Experimental Protocol: Maximizing SN2 for a Secondary Alkyl Chloride
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alkyl chloride in a polar aprotic solvent like anhydrous DMSO or DMF.[5]
-
Nucleophile Addition: Add a stoichiometric equivalent of a good nucleophile that is a weak base (e.g., sodium azide).[5]
-
Temperature Control: Maintain the reaction mixture at a low to moderate temperature, such as room temperature.[5] A cooling bath may be necessary for exothermic reactions.[5]
-
Monitoring: Track the reaction's progress using an appropriate analytical technique like TLC or GC-MS.[5]
-
Workup: Once the reaction is complete, quench the reaction mixture and perform an appropriate extraction to isolate the product.[5]
-
Purification: Purify the desired substitution product using a suitable method like column chromatography.[5]
FAQ 3: My reaction with a tertiary alkyl chloride is slow and gives a complex mixture of products. What are my options?
Tertiary alkyl chlorides are sterically hindered, which prevents SN2 reactions.[17] They will typically react through SN1 and E1 mechanisms, which proceed through a common carbocation intermediate, often leading to a mixture of substitution and elimination products.[2][18]
Troubleshooting Strategies:
-
Solvent Choice: SN1 reactions are favored by polar protic solvents such as water, alcohols, or formic acid.[10][19] These solvents stabilize the carbocation intermediate, accelerating the rate-determining step.[19]
-
Nucleophile Concentration: The rate of an SN1 reaction is independent of the nucleophile's concentration.[10] However, if multiple nucleophiles are present, their relative concentrations and reactivities will determine the product distribution.[19]
-
Temperature: As with other substrates, higher temperatures will favor the E1 pathway over the SN1 pathway.[7]
FAQ 4: How does the leaving group ability of chloride affect side reactions?
While chloride is a reasonably good leaving group, it is not as effective as bromide or iodide.[20][21][22] Weaker bases are generally better leaving groups.[20][21][23] The relatively stronger basicity of the chloride ion compared to bromide or iodide can sometimes influence the reaction pathway. In situations where both SN2 and E2 are competing, chlorides may give a higher proportion of elimination products compared to iodides because the more electronegative chlorine atom increases the acidity of the beta-hydrogens, making them easier to abstract by a base.[9]
Advanced Strategies for Minimizing Side Reactions
Leveraging Phase Transfer Catalysis (PTC)
Q: I'm working with a salt-based nucleophile that is insoluble in my organic solvent. How can I improve reactivity and minimize side reactions?
A: Phase transfer catalysis is an excellent technique for overcoming solubility issues in nucleophilic substitution reactions.[24][25]
How it Works: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from an aqueous or solid phase into the organic phase where the alkyl chloride is dissolved.[24][25][26] This allows the reaction to proceed at a much faster rate and often under milder conditions, which can help to suppress side reactions.[24][26]
Benefits of PTC:
-
Increased reaction rates.[26]
-
Milder reaction conditions (lower temperatures).[26]
-
Eliminates the need for expensive and hard-to-remove polar aprotic solvents.[24][25]
-
Can lead to higher yields and fewer byproducts.[24]
Common Phase Transfer Catalysts:
Visualizing Reaction Pathways
The following diagrams illustrate the key decision-making points for controlling the outcome of your nucleophilic displacement reaction.
Caption: Decision workflow for predicting reaction pathways.
Caption: Troubleshooting guide for secondary alkyl chlorides.
References
-
Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]
-
Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). Retrieved from [Link]
-
Kormos, B. L., & Cramer, C. J. (2003). Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners. The Journal of Organic Chemistry, 68(16), 6375–6384. Retrieved from [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]
-
Steric Hindrance in SN1 and SN2 Reactions. (2023, April 20). Chemistry Steps. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
Chapter 8 Notes: Nucleophilic Substitution and Elimination. (n.d.). Retrieved from [Link]
-
What are the conditions that favour substitution and elimination of alkyl halide? (2023, June 20). Quora. Retrieved from [Link]
-
The leaving group in the nucleophilic substitution - SN2. (n.d.). Quimicaorganica.org. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
-
Chapter 7: Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
8.5: Leaving Groups. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
-
Leaving group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sn1 and Sn2: leaving group. (n.d.). Khan Academy. Retrieved from [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1). Retrieved from [Link]
-
NUCLEOPHILICITY VS BASICITY. (2025, February 11). Reddit. Retrieved from [Link]
-
Phase Transfer Catalyst (PTC). (n.d.). Retrieved from [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2025, February 13). University of Edinburgh Research Explorer. Retrieved from [Link]
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]
-
Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. (n.d.). Aakash Institute. Retrieved from [Link]
-
Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]
-
Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. (2025, November 17). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilicity vs Basicity. (n.d.). University of Calgary. Retrieved from [Link]
-
SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. (2025, December 31). Studley AI. Retrieved from [Link]
-
Elimination vs substitution: secondary substrate. (n.d.). Khan Academy. Retrieved from [Link]
-
4.4: Nucleophilic substitution and elimination reactions. (2025, May 23). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Basicity vs Nucleophilicity - Steric Hindrance. (2016, December 28). YouTube. Retrieved from [Link]
-
Competition between substitution and elimination. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Survey in Substitution Reactions and Elimination Reactions. (2015). Chemistry and Materials Research, 7(3). Retrieved from [Link]
-
Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube. Retrieved from [Link]
-
Nucleophilic substitution vs. elimination reactions. (n.d.). Retrieved from [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. (n.d.). FIUnix Faculty Sites. Retrieved from [Link]
-
7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2022, December 28). Chemistry LibreTexts. Retrieved from [Link]
-
Predict Substitution vs Elimination for Secondary Alkyl Halides. (2021, October 24). YouTube. Retrieved from [Link]
-
9.2: Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
-
How to minimize side products of this reaction. (2024, March 16). Reddit. Retrieved from [Link]
-
Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017, June 16). Chemistry Stack Exchange. Retrieved from [Link]
-
elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide. Retrieved from [Link]
Sources
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- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 17. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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Technical Support Center: Best Practices for the Storage and Handling of Chloromethyl Naphthoquinones
Welcome to the technical support center for chloromethyl naphthoquinones. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these highly reactive compounds throughout their experimental lifecycle. Chloromethyl naphthoquinones are valuable synthetic intermediates and pharmacologically active molecules; however, their inherent reactivity necessitates careful handling and storage to prevent degradation. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chloromethyl naphthoquinones?
A1: Chloromethyl naphthoquinones are susceptible to three main degradation pathways: hydrolysis, photodecomposition, and thermal degradation. The electron-withdrawing nature of the naphthoquinone ring system activates the chloromethyl group, making it a potent electrophile susceptible to nucleophilic attack.
-
Hydrolysis: The chloromethyl group can readily react with water or other nucleophiles (e.g., alcohols, amines) to form hydroxymethyl or other substituted derivatives. This process is often accelerated by basic or acidic conditions.
-
Photodecomposition: Naphthoquinones are known to be photosensitive.[1][2][3] Exposure to light, particularly in the UV spectrum, can lead to the formation of reactive oxygen species (ROS) and subsequent degradation of the molecule.[1][2] This can involve complex redox cycling and dimerization reactions.[1][2]
-
Thermal Degradation: While many naphthoquinones exhibit good thermal stability, the presence of the reactive chloromethyl group can lower the decomposition temperature.[4][5] The specific thermal stability depends on the overall molecular structure, with ortho-quinones sometimes showing lower stability than para-quinones.[4][5]
Q2: What are the ideal storage conditions for solid chloromethyl naphthoquinones?
A2: To minimize degradation, solid chloromethyl naphthoquinones should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of thermal degradation and slows down potential solid-state reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Protected from light (Amber vial/container) | Minimizes photodecomposition.[1][2][3] |
| Moisture | Desiccated environment | Prevents hydrolysis of the chloromethyl group. |
Q3: How should I prepare and store solutions of chloromethyl naphthoquinones?
A3: Solutions are generally more prone to degradation than the solid material.
-
Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous acetonitrile, dichloromethane, or toluene). Avoid protic solvents like water, methanol, and ethanol, which can directly participate in hydrolysis.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, store in a tightly sealed container under an inert atmosphere at -20°C or -80°C.
-
Concentration: More concentrated stock solutions are often more stable than highly diluted ones.
Q4: I've noticed a color change in my solid sample. What does this indicate?
A4: A color change (e.g., from yellow to brown or a darkening of the original color) is a common visual indicator of degradation. This could be due to the formation of polymeric byproducts or other colored degradation products. If you observe a color change, it is crucial to re-analyze the purity of the compound before use.
Q5: Can I use a standard freezer for long-term storage?
A5: A standard freezer (-20°C) is acceptable for short- to medium-term storage. For long-term storage (months to years), an ultra-low temperature freezer (-80°C) is recommended to further minimize any potential degradation. Ensure the container is well-sealed to prevent moisture ingress, especially in non-frost-free freezers which undergo temperature cycling.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results or loss of biological activity. | Degradation of the chloromethyl naphthoquinone. | 1. Verify Purity: Re-analyze the compound's purity using HPLC or LC-MS. 2. Review Storage: Confirm that the storage conditions outlined in the FAQs were followed. 3. Fresh Sample: If possible, use a fresh, unopened sample of the compound. 4. Solution Preparation: Prepare fresh solutions in anhydrous, aprotic solvents immediately before use. |
| Appearance of a new, more polar peak in the HPLC chromatogram. | Hydrolysis of the chloromethyl group to a hydroxymethyl group. | 1. Confirm Identity: Use LC-MS to confirm the mass of the new peak corresponds to the hydrolyzed product. 2. Solvent Check: Ensure all solvents used are anhydrous. Use freshly opened bottles of high-purity solvents. 3. Atmosphere Control: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Broad peaks or a rising baseline in the HPLC chromatogram. | Formation of multiple degradation products or polymerization. | 1. Light Exposure: Review handling procedures to minimize exposure to ambient and direct light. Use amber glassware or wrap containers in aluminum foil. 2. Temperature Control: Ensure the compound and its solutions are kept cold during handling and storage. Avoid repeated freeze-thaw cycles. |
| Compound is insoluble or has poor solubility in the chosen solvent. | Potential degradation to insoluble polymeric materials. | 1. Visual Inspection: Check the solid material for any changes in appearance (color, texture). 2. Purity Analysis: Analyze the purity of the solid material. 3. Solvent Test: Test the solubility of a small amount in a range of anhydrous, aprotic solvents. |
Experimental Protocols
Protocol 1: Stability Assessment of Chloromethyl Naphthoquinones via HPLC
This protocol provides a framework for assessing the stability of a chloromethyl naphthoquinone under various conditions.
Materials:
-
Chloromethyl naphthoquinone sample
-
HPLC-grade anhydrous acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Initial Purity Check (T=0):
-
Prepare a stock solution of the chloromethyl naphthoquinone in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Immediately dilute an aliquot to a working concentration (e.g., 10 µg/mL).
-
Inject the diluted sample onto the HPLC system.
-
Develop a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential impurities.
-
Record the peak area and retention time of the main peak. This serves as your baseline (100% purity).
-
-
Stress Conditions:
-
Hydrolytic Stability:
-
Add the stock solution to aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Incubate at a controlled temperature (e.g., room temperature or 37°C).
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Thermal Stability (in solution):
-
Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).
-
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Dilute the aliquot to the working concentration.
-
Analyze by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage of the parent compound versus time for each condition to determine the degradation rate.
-
Visualizing Degradation Pathways and Workflows
Degradation Pathways of Chloromethyl Naphthoquinones
Caption: Primary degradation routes for chloromethyl naphthoquinones.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing chloromethyl naphthoquinone stability.
References
-
Girotti, A. W., & Korytowski, W. (2020). Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A. Molecules, 25(18), 4258. [Link]
-
Girotti, A. W., & Korytowski, W. (2020). Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A. PubMed. [Link]
-
da Silva, J. C., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Thermochimica Acta, 523(1-2), 193-198. [Link]
-
da Silva, J. C., et al. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. ResearchGate. [Link]
-
Koptyaeva, L. M., et al. (2018). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. ResearchGate. [Link]
-
Pinto, A. V., et al. (2014). Photochemistry of Naphthoquinones. ResearchGate. [Link]
-
Lombardo, S., et al. (2022). Time-Dependent Degradation of Naphthoquinones and Phenolic Compounds in Walnut Husks. PMC. [Link]
-
Charbouillot, T., et al. (2024). Photodegradation of naphthalene-derived particle oxidation products. Environmental Science: Atmospheres. [Link]
-
Longhi, M. R., et al. (2002). Thermal analysis and spectroscopic characterization of interactions between a naphthoquinone derivative with HP-beta-CD or PVP. PubMed. [Link]
- JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google P
-
International Journal of Pharmaceutical Sciences and Research. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Polovkovych, S., et al. (2017). Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[1][2][6]-Triazole-3-thione Substitution. Scientia Pharmaceutica, 85(1), 10. [Link]
-
Liu, Y., et al. (2015). A Novel Four-step Approach for Systematic Identification of Naphthoquinones in Juglans cathayensis Dode using Various Scan Functions of Liquid Chromatography-Tandem Mass Spectrometry along with Data Mining Strategies. PubMed. [Link]
-
Bolton, J. L., & Penning, T. M. (2012). The chemical biology of naphthoquinones and its environmental implications. PubMed. [Link]
-
Lee, S., et al. (2021). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Dyes and Pigments, 184, 108819. [Link]
-
Moiseeva, O. V., et al. (2001). Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene. PMC. [Link]
-
Griesbeck, A. G., & Maptue, N. (2022). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Organics, 3(1), 9-18. [Link]
Sources
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- 2. Photochemical Redox Cycling of Naphthoquinones Mediated by Methylene Blue and Pheophorbide A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Chloromethyl)naphthalene | 2506-41-4 | Benchchem [benchchem.com]
Validation & Comparative
Comparative synthesis efficiency of radical vs ionic chlorination
Executive Summary
For the attention of: Lead Chemists, Process Development Scientists, and Medicinal Chemistry Teams.
This guide provides a technical analysis of the divergent pathways of chlorination—Free Radical Substitution (FRS) versus Electrophilic Aromatic Substitution (EAS) / Ionic Addition . While both pathways utilize elemental chlorine (
Key Takeaway: The "Toluene Bifurcation" serves as the primary decision model. Radical conditions (UV/Heat) functionalize
Mechanistic Divergence & Decision Logic
The choice between radical and ionic pathways is rarely about "preference" and almost always about "substrate architecture." The following decision tree outlines the critical control points for synthesis planning.
Figure 1: Mechanistic bifurcation showing how reaction conditions dictate the reactive intermediate (Radical vs. Electrophile) and the resulting site of functionalization.
Case Study: The Toluene Bifurcation
Toluene represents the gold standard for comparing these mechanisms because it possesses both susceptible sites: the aromatic ring (Ionic target) and the methyl side-chain (Radical target).
Comparative Data: Yield & Selectivity
The following data aggregates standard literature values and recent ionic liquid catalytic studies.
| Metric | Radical Chlorination (FRS) | Ionic Chlorination (EAS) |
| Primary Reagents | ||
| Active Species | Chlorine Radical ( | Chloronium Complex ( |
| Major Product | Benzyl Chloride ( | o-Chlorotoluene & p-Chlorotoluene |
| Selectivity | High for benzylic position (bond energy driven) | Directed by substituents (Ortho/Para directing) |
| Isomer Ratio | >90% Benzyl (vs. Ring) | ~60% Ortho / ~39% Para / <1% Meta |
| Side Reactions | Polychlorination (Benzal chloride) | Polychlorination (Dichlorotoluenes) |
| Atom Economy | ~72% (HCl is waste) | ~72% (HCl is waste) |
| Reaction Time | Fast (Chain reaction kinetics) | Moderate (Diffusion/Activation controlled) |
Field Insight: The "Oxygen Switch"
-
Radical: Oxygen is a radical scavenger. If your induction period is prolonged, it is often due to dissolved
inhibiting the propagation chain. Degassing is critical. -
Ionic: Water is a Lewis Acid poison. If the reaction stalls, moisture has likely deactivated the catalyst (
). Anhydrous conditions are critical.
Detailed Experimental Protocols
Method A: Radical Chlorination (Side-Chain Focus)
Objective: Selective synthesis of Benzyl Chloride from Toluene. Safety: Chlorine gas is highly toxic. UV radiation is damaging to eyes/skin. Perform in a fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (subsurface), a reflux condenser, and a quartz immersion well containing a mercury vapor UV lamp.
-
Preparation: Charge flask with Toluene (1.0 eq). Heat to reflux (
). High temperature favors radical initiation and breaks potential aggregates. -
Initiation: Turn on the UV lamp.
-
Addition: Introduce
gas slowly.-
Process Control: Monitor the exhaust gas. Evolution of HCl (white fumes with moist air) indicates reaction initiation.
-
-
Monitoring: Analyze aliquots via GC-MS every 15 minutes.
-
Critical Stop Point: Stop reaction at ~80% conversion . Pushing to 100% conversion exponentially increases the formation of Benzal chloride (dichlorinated side chain) due to the statistical probability of chlorine attacking the product.
-
-
Workup: Purge with nitrogen to remove residual
and HCl. Wash with aqueous , dry over , and distill.
Method B: Ionic Chlorination (Ring Focus)
Objective: Synthesis of o/p-Chlorotoluene.
Safety:
-
Setup: 3-neck flask, mechanical stirrer, pressure-equalizing dropping funnel (if using liquid
surrogate) or gas inlet, and a drying tube ( ). -
Catalyst Charge: Add Toluene (1.0 eq) and anhydrous
(0.01 - 0.05 eq).-
Note: The mixture should remain dark/shielded from direct sunlight to prevent competing radical mechanisms.
-
-
Temperature Control: Cool to
using an ice bath. Lower temperatures enhance regioselectivity (Ortho/Para ratio) and suppress polychlorination. -
Addition: Bubble
gas slowly or add Sulfuryl Chloride ( ) dropwise. -
Kinetics: The reaction is exothermic. Maintain temperature
. -
Workup: Quench with water (carefully, exothermic). Wash organic layer with water, then 10% NaOH (to remove phenols/acids), then brine. Dry and fractionally distill.
-
Separation Challenge: Ortho (bp
) and Para (bp ) isomers have close boiling points. High-efficiency fractionating columns are required.
-
Performance & Efficiency Metrics
The following table compares the "Greenness" and efficiency of the methodologies.
| Metric | Radical (FRS) | Ionic (EAS) | Analysis |
| E-Factor (kg waste / kg product) | High (Solvent + HCl + Polychlorinated waste) | Moderate (Catalyst waste + HCl + Isomer waste) | Ionic routes often require more purification steps to separate isomers, increasing solvent waste. |
| Atom Economy | Both pathways lose Chlorine mass as HCl. | ||
| Scalability | Difficult (Photon penetration depth limits scale) | Excellent (Standard stirred tank reactors) | Radical reactions often require flow chemistry (microreactors) at scale to ensure uniform light irradiation. |
| Substrate Scope | Alkanes, Allylic, Benzylic | Aromatics, Alkenes (Anti-addition) | Radical methods are the only viable way to functionalize unactivated alkanes. |
References
-
Mechanistic Selectivity in Toluene Chlorin
- Source: Master Organic Chemistry. "EAS On Monosubstituted Benzenes: The Distribution Of Ortho, Meta and Para Isomers Is NOT Random."
-
URL:[Link]
-
Ionic Liquid C
-
Radical Chain Mechanisms & Kinetics
- Source: Chemistry LibreTexts. "Methylbenzene and Chlorine - A Free Radical Substitution Reaction."
-
URL:[Link]
-
Regioselective Chlorin
Sources
- 1. rsc.org [rsc.org]
- 2. Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding Atom Economy: A Key Principle of Green Chemistry - Oreate AI Blog [oreateai.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Atom economy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Electrophilicity of 2,3-Bis(chloromethyl)-1,4-naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinone moiety serves as an electrophile, capable of reacting with various biological targets.[1] Understanding and quantifying the electrophilicity of novel derivatives is therefore a critical step in the drug discovery and development process. It allows for the rational design of compounds with optimized reactivity, selectivity, and therapeutic potential. This guide will explore both experimental and computational approaches to this assessment, providing the theoretical basis, practical protocols, and comparative data to inform your research.
The Chemical Basis of Electrophilicity in Naphthoquinones
1,4-naphthoquinones are α,β-unsaturated ketones, a structural motif that renders them susceptible to nucleophilic attack through Michael addition.[2][3] The electrophilicity of the quinone ring is further modulated by the substituents at the 2 and 3 positions. Electron-withdrawing groups are expected to enhance electrophilicity, making the compound a more potent oxidant, while electron-donating groups will have the opposite effect.[4][5] In the case of 2,3-bis(chloromethyl)-1,4-naphthoquinone, the chloromethyl groups are electron-withdrawing, contributing to the reactivity of the core structure.
The biological significance of this electrophilicity lies in the ability of these compounds to form covalent adducts with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues within proteins and the small molecule antioxidant, glutathione (GSH).[2][6] This alkylation of crucial cellular proteins can disrupt their function, leading to cytotoxic effects in cancer cells.[2] Conversely, this reactivity also presents a potential for off-target effects and toxicity, highlighting the need for a nuanced understanding and precise measurement of electrophilicity.
Section 1: Experimental Assessment of Electrophilicity
Experimental approaches provide direct, tangible measurements of a compound's reactivity. These methods are invaluable for validating computational predictions and for understanding how a compound will behave in a complex biological milieu.
Kinetic Studies with Nucleophiles
The most direct method to quantify electrophilicity is to measure the rate at which a compound reacts with a model nucleophile. Glutathione (GSH) is an excellent choice for this purpose, as it is a biologically abundant and relevant soft nucleophile.[2][6] The reaction rate can be monitored using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][7]
Causality of Experimental Choice: By measuring the second-order rate constant (k) for the reaction between a naphthoquinone derivative and GSH, we obtain a quantitative measure of its intrinsic electrophilicity. A higher rate constant indicates a more electrophilic compound. This method provides data that is directly translatable to a biological context, as the depletion of cellular GSH and the adduction to proteins are key mechanisms of action for this class of drugs.[2]
Data Presentation: Comparative Reaction Rates
| Derivative | Substituent at C2/C3 | Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹) |
| Parent Compound | 2,3-bis(chloromethyl) | Hypothetical Value: 5.0 x 10² |
| Derivative A | 2,3-bis(fluoromethyl) | Hypothetical Value: 7.5 x 10² |
| Derivative B | 2,3-bis(hydroxymethyl) | Hypothetical Value: 1.2 x 10² |
| Derivative C | 2-chloro-3-anilino | Hypothetical Value: 2.8 x 10² |
Note: The values presented are hypothetical for illustrative purposes. Actual experimental data would be required to populate this table.
Experimental Protocol: Spectrophotometric Kinetic Assay
-
Reagent Preparation:
-
Prepare a stock solution of the naphthoquinone derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of reduced glutathione (GSH) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Setup:
-
In a quartz cuvette, combine the buffer solution and the GSH stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding a small volume of the naphthoquinone stock solution to achieve a final concentration of 100 µM.
-
-
Data Acquisition:
-
Immediately place the cuvette in a UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance of the naphthoquinone chromophore over time at its λ_max.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance versus time.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of GSH.
-
Electrochemical Assessment: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique that provides information about the redox properties of a compound.[8][9][10] For quinones, the reduction potential is directly related to their ability to accept electrons, which is a key aspect of their electrophilicity. A more positive reduction potential indicates that the compound is more easily reduced and is therefore a stronger electrophile.
Causality of Experimental Choice: CV provides a rapid and sensitive method to compare the relative electrophilicities of a series of derivatives.[11][12] The introduction of electron-withdrawing or -donating substituents on the naphthoquinone ring will shift the reduction potentials to more positive or negative values, respectively, providing a clear structure-activity relationship.[10]
Data Presentation: Comparative Reduction Potentials
| Derivative | Substituent at C2/C3 | First Reduction Potential (E¹/₂) (V vs. Ag/AgCl) |
| Parent Compound | 2,3-bis(chloromethyl) | Hypothetical Value: -0.45 |
| Derivative A | 2,3-bis(fluoromethyl) | Hypothetical Value: -0.38 |
| Derivative B | 2,3-bis(hydroxymethyl) | Hypothetical Value: -0.55 |
| Derivative C | 2-chloro-3-anilino | Hypothetical Value: -0.50 |
Note: The values presented are hypothetical for illustrative purposes. Actual experimental data would be required to populate this table.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Analyte Solution: Dissolve the naphthoquinone derivative in the electrolyte solution to a final concentration of 1-5 mM.
-
Electrochemical Cell:
-
Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.
-
-
Data Acquisition:
-
Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and then back to the initial potential at a scan rate of 100 mV/s.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Determine the half-wave potential (E¹/₂) for the first reduction peak, which corresponds to the formation of the semiquinone radical anion.
-
Section 2: Computational Assessment of Electrophilicity
Computational chemistry offers a powerful and cost-effective means to predict and rationalize the electrophilicity of molecules.[13][14] These methods are particularly useful for screening large libraries of virtual compounds and for gaining insights into the electronic structure that governs reactivity.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For assessing electrophilicity, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor.[15] A lower LUMO energy indicates that the molecule is a better electron acceptor and therefore more electrophilic.
Causality of Experimental Choice: Calculating the LUMO energy provides a theoretical measure of a molecule's ability to accept an electron, which is fundamental to its electrophilic character. This computational approach allows for the rapid in silico screening of novel derivatives, prioritizing the synthesis of compounds with the most promising electronic properties.[5][16]
Data Presentation: Comparative LUMO Energies
| Derivative | Substituent at C2/C3 | LUMO Energy (eV) |
| Parent Compound | 2,3-bis(chloromethyl) | Hypothetical Value: -3.50 |
| Derivative A | 2,3-bis(fluoromethyl) | Hypothetical Value: -3.75 |
| Derivative B | 2,3-bis(hydroxymethyl) | Hypothetical Value: -3.10 |
| Derivative C | 2-chloro-3-anilino | Hypothetical Value: -3.35 |
Note: The values presented are hypothetical for illustrative purposes. Actual computational data would be required to populate this table.
Computational Protocol: DFT Calculations
-
Molecular Geometry Optimization:
-
Build the 3D structure of the naphthoquinone derivative using a molecular modeling software.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Molecular Orbital Analysis:
-
From the output of the calculation, extract the energies of the molecular orbitals.
-
Identify the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
-
Comparative Analysis:
-
Repeat the process for all derivatives of interest.
-
Compare the LUMO energies to rank the compounds in order of their predicted electrophilicity.
-
Section 3: Synthesis and Structure-Activity Relationships
The diverse reactivity of 2,3-dichloro-1,4-naphthoquinone allows for the synthesis of a wide array of derivatives through nucleophilic substitution reactions.[17][18] By systematically varying the substituents at the C2 and C3 positions, it is possible to fine-tune the electrophilicity and, consequently, the biological activity of these compounds.
General Synthetic Scheme:
Caption: General scheme for the synthesis of 2-substituted-3-chloro-1,4-naphthoquinone derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups (EWGs): Substitution with strong EWGs, such as fluorine, at the methyl groups is predicted to increase the electrophilicity of the quinone ring. This would likely lead to enhanced reactivity with biological nucleophiles and potentially greater cytotoxic potency.
-
Electron-Donating Groups (EDGs): Conversely, replacing the chloro atoms with electron-donating groups, such as hydroxyl or amino groups, would decrease the electrophilicity.[19] This could lead to reduced off-target toxicity but may also diminish the desired anticancer activity.
-
Steric Hindrance: The size and shape of the substituents can also influence reactivity. Bulky groups near the reactive sites may sterically hinder the approach of nucleophiles, thereby reducing the reaction rate.
The anticancer activity of 1,4-naphthoquinone derivatives has been extensively studied, with many compounds showing potent cytotoxic effects against various cancer cell lines.[1][20][21][22][19][23][24] Quantitative structure-activity relationship (QSAR) studies have revealed that the anticancer activities of these compounds are often correlated with their electronic and steric properties.[20][23]
Conclusion
The assessment of electrophilicity is a cornerstone in the development of this compound derivatives as potential therapeutic agents. This guide has outlined a multi-faceted approach, combining direct experimental measurements with predictive computational methods.
-
Kinetic studies with glutathione provide a biologically relevant measure of reactivity.
-
Cyclic voltammetry offers a rapid and sensitive means to compare the redox properties and relative electrophilicities of a series of compounds.
-
DFT calculations of LUMO energies enable the high-throughput screening of virtual libraries and provide fundamental insights into the electronic basis of reactivity.
By integrating these methodologies, researchers can establish robust structure-activity relationships, guiding the design of new derivatives with optimized electrophilicity for enhanced therapeutic efficacy and reduced toxicity. This comprehensive approach ensures that the development of novel naphthoquinone-based drugs is both scientifically rigorous and clinically promising.
References
- Bolton, J. L., et al. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology.
- ResearchGate. (n.d.). Cyclic Voltammetry curves of 5 mM naphthoquinone–amino acid derivatives... ResearchGate.
- ResearchGate. (n.d.). Cyclic voltammetry curves of (A) naphthoquinone (3a–c) and (B)... ResearchGate.
- MDPI. (2024). Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties. MDPI.
- Nikolantonaki, M., et al. (2012). A method to quantify quinone reaction rates with wine relevant nucleophiles: a key to the understanding of oxidative loss of varietal thiols. Journal of Agricultural and Food Chemistry.
- Marmara University. (2020). Synthesis, electrochemistry, in-situ spectroelectrochemistry and molecular structures of 1,4-naphthoquinone derivatives. Marmara University Institutional Repository.
- Li, D., & Jin, B.-K. (2013). Study on the Electrochemical Redox Mechanism of 2-Hydroxy-1,4-naphthoquinone. Chemical Journal of Chinese Universities.
- Penning, T. M. (2017). A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products. Molecules.
- Sugumaran, M. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. International Journal of Molecular Sciences.
- Maurya, A. K., et al. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. Indo American Journal of Pharmaceutical Sciences.
- Padhye, S., et al. (2014). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
- Forman, H. J., et al. (2019). Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications. Free Radical Biology and Medicine.
- Tuntiwechapikul, W., et al. (2012). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. European Journal of Medicinal Chemistry.
- ResearchGate. (2023). Computational design of quinone electrolytes for redox flow batteries using high-throughput machine learning and theoretical calculations. ResearchGate.
- Aspuru-Guzik, A., et al. (2015). Computational design of molecules for an all-quinone redox flow battery. Energy & Environmental Science.
- ResearchGate. (n.d.). Synthesis of substituted naphthoquinone derivatives from... ResearchGate.
- Semwal, R., et al. (2014). Synthesis, anticancer activity and QSAR study of 1,4-naphthoquinone derivatives. European Journal of Medicinal Chemistry.
- PubMed. (2014). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PubMed.
- Shen, X.-B., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- SciELO. (2020). 1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur Synthesis, Antitumor Activity and Docking of 2,3-(Substituted). SciELO.
- ResearchGate. (2025). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur. ResearchGate.
- MDPI. (n.d.). Evaluation of Computational Chemistry Methods for Predicting Redox Potentials of Quinone-Based Cathodes for Li-Ion Batteries. MDPI.
- Semantic Scholar. (2023). Machine Learning Prediction of the Redox Activity of Quinones. Semantic Scholar.
- MDPI. (n.d.). High-Throughput Virtual Screening of Quinones for Aqueous Redox Flow Batteries: Status and Perspectives. MDPI.
- ChemRxiv. (n.d.). Theoretical and Experimental Investigation of the Stability Limits of Quinones in Aqueous Media: Implications for Organic Aqueous... ChemRxiv.
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- 3. A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
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- 20. murex.mahidol.ac.th [murex.mahidol.ac.th]
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Safety Operating Guide
2,3-Bis(chloromethyl)-1,4-naphthoquinone proper disposal procedures
2,3-Bis(chloromethyl)-1,4-naphthoquinone Proper Disposal Procedures
Executive Summary & Hazard Classification
This compound is a potent bifunctional alkylating agent. Unlike standard naphthoquinones, the presence of two chloromethyl groups renders this compound highly reactive toward nucleophiles (DNA, proteins), classifying it as a high-potency cytotoxic and genotoxic hazard .[1]
It must be handled with the same rigor as nitrogen mustards or other bioreductive alkylating agents.[1] Do not dispose of this compound down the drain or in standard trash.
| Property | Specification |
| Chemical Structure | Naphthalene-1,4-dione core with -CH₂Cl groups at positions 2 and 3. |
| Primary Hazard | Alkylating Agent (Carcinogenic, Mutagenic, Teratogenic).[1] |
| Secondary Hazards | Skin Corrosive, Severe Eye Damage, Aquatic Toxicity (Acute & Chronic).[1][2] |
| Waste Classification | Hazardous Chemical Waste (RCRA Characteristic: Toxic/Reactive).[1] Treat as Cytotoxic Waste .[1] |
| Disposal Method | High-Temperature Incineration (1000°C+) only.[1] |
Pre-Disposal Handling & Segregation
Before the waste leaves your bench, it must be segregated correctly to prevent cross-reactivity and ensure safety during transport.[1]
A. Solid Waste (Pure Substance, Contaminated Solids)[1]
-
Containment: Place solid waste (weighing boats, contaminated gloves, solid residues) into a clear, wide-mouth polyethylene (HDPE) jar .[1]
-
Double Bagging: If the primary container is a bag, it must be double-bagged in thick (minimum 2 mil) polyethylene bags.[1]
-
Labeling: Label clearly as "HIGH HAZARD: CYTOTOXIC / ALKYLATING AGENT." Do not simply label as "Organic Waste."[1]
B. Liquid Waste (Solutions)
-
Solvent Compatibility: Segregate based on the solvent used.[1]
-
Precipitation Risk: If the concentration is high (>5%), the compound may precipitate out of solution.[1] Ensure the waste container is agitated or has sufficient solvent to keep it dissolved, or treat it as a separate waste stream to prevent clogging disposal pumps.[1]
C. Sharps (Needles, Syringes)[1]
-
Dispose of any needles or glass contaminated with this compound into a Purple-Lidded Cytotoxic Sharps Bin (if available) or a standard hard-walled sharps container labeled "CYTOTOXIC."
Deactivation & Spill Response Protocol
Because this compound is an alkylating agent, simple water washing is insufficient and may spread contamination.[1] You must chemically quench the reactive chloromethyl groups.[1]
Deactivation Solution (The "Quench"): Prepare a fresh solution of 10% Sodium Thiosulfate (Na₂S₂O₃) in water.[1]
-
Mechanism:[1][3][4][5] Thiosulfate acts as a strong nucleophile, displacing the chloride ions and forming a water-soluble, non-toxic Bunte salt (alkyl thiosulfate).[1]
Spill Cleanup Workflow:
Figure 1: Emergency spill response workflow for alkylating naphthoquinones.[6]
Final Disposal Procedures (EHS/Facility Level)
This section details how the waste must be processed by your facility's waste management team or external contractor.[1]
Step 1: Waste Characterization
Ensure the waste profile lists the specific hazards.[1] If a CAS number is required for the manifest and the specific CAS is unavailable (common for research intermediates), use the CAS for the parent structure 2,3-dichloro-1,4-naphthoquinone (CAS 117-80-6) as a surrogate for hazard classification, but clearly annotate the chemical name as "this compound (Alkylating Derivative)."
Step 2: RCRA Coding (USA)
While not a specifically P-listed or U-listed waste, it meets the criteria for:
-
D003 (Reactivity): Potential if pure and highly unstable (less likely, but possible).[1]
-
Toxic (Characteristic): Due to aquatic toxicity and cytotoxicity.[1]
-
Destruction Efficiency: The incinerator must operate at >1000°C with a residence time of at least 2 seconds to ensure complete destruction of the quinone ring and chloromethyl groups.[1]
Step 3: Packaging for Transport
-
Outer Packaging: UN-rated fiberboard box or steel drum (1A2).
-
Absorbent: Vermiculite or clay absorbent must surround inner containers to cushion and absorb leaks.[1]
-
Labeling: "Toxic," "Corrosive" (if pH indicates), and "Environmental Hazard" (Dead fish/tree symbol).[1]
Scientific Rationale & Mechanism
Why Incineration?
The chloromethyl group (-CH₂Cl) is an electrophile that covalently binds to DNA bases (guanine), causing cross-linking.[1] Chemical hydrolysis (using strong acid/base) can be unpredictable and may generate other toxic byproducts.[1] High-temperature oxidation ensures conversion to simple gases:
Why Sodium Thiosulfate?
Thiosulfate (
References
-
National Institutes of Health (NIH) - PubChem. 2,3-Dichloro-1,4-naphthoquinone (Related Structure Safety Data). Available at: [Link][1]
-
Dorr, R. T., Soble, M., & Alberts, D. S. (1988). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse.[1][7] Cancer Chemotherapy and Pharmacology, 22(4), 299–302.[1][7] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management.[1] Available at: [Link][1]
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. Sodium Thiosulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes - Google Patents [patents.google.com]
- 6. 2-Chloro-1,4-naphthoquinone | C10H5ClO2 | CID 13891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
